Technical Documentation Center

2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride
  • CAS: 2243509-61-5

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Amino-3,4-dimethylpent-3-enoic acid in biological systems

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-Amino-3,4-dimethylpent-3-enoic acid Preamble: From Structure to Hypothesis The compound 2-Amino-3,4-dimethylpent-3-enoic acid represents a novel ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-Amino-3,4-dimethylpent-3-enoic acid

Preamble: From Structure to Hypothesis

The compound 2-Amino-3,4-dimethylpent-3-enoic acid represents a novel chemical entity with significant therapeutic potential. Its structure as an unsaturated, branched-chain amino acid analog strongly suggests a targeted interaction with enzymes central to amino acid metabolism. Specifically, its resemblance to natural branched-chain amino acids (BCAAs) like leucine and valine makes it a prime candidate for investigation as a modulator of BCAA aminotransferases (BCATs). These enzymes are critical regulators of nitrogen balance, neurotransmitter synthesis, and cellular energy homeostasis, and their dysregulation is implicated in metabolic disorders and certain cancers.

This guide eschews a conventional template to provide a dynamic, logic-driven framework for the comprehensive investigation of this molecule. We will proceed from initial enzymatic characterization to cellular validation, detailing not just the "how" but the critical "why" behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously define the mechanism of action of novel enzyme inhibitors.

Part 1: Primary Target Interaction and Kinetic Profile

The foundational step in characterizing any potential enzyme modulator is to confirm direct interaction and define the kinetic parameters of that interaction. Our primary hypothesis is that 2-Amino-3,4-dimethylpent-3-enoic acid acts as an inhibitor of a representative branched-chain aminotransferase.

Rationale for Experimental Design

To determine the nature of inhibition, we must systematically measure the enzyme's reaction rate in the presence and absence of our compound, while varying the concentration of the natural substrate. This allows us to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition, each of which implies a different binding mechanism. A continuous spectrophotometric assay is selected for its high throughput and real-time monitoring capabilities. The assay couples the transamination reaction to a dehydrogenase reaction that produces a detectable change in absorbance (NADH consumption), providing a direct measure of enzyme activity.

Experimental Protocol: Spectrophotometric BCAT Activity Assay
  • Reagent Preparation :

    • Assay Buffer : 100 mM Tris-HCl, pH 8.0, containing 10 µM Pyridoxal 5'-phosphate (PLP).

    • Enzyme Stock : Purified human BCATc (cytosolic isoform) at 1 mg/mL.

    • Substrate 1 (Amino Donor) : 500 mM L-Leucine stock.

    • Substrate 2 (Amino Acceptor) : 100 mM α-ketoglutarate stock.

    • Inhibitor Stock : 100 mM 2-Amino-3,4-dimethylpent-3-enoic acid in Assay Buffer.

    • Coupling Enzyme System : 10 U/mL Glutamate Dehydrogenase (GDH).

    • Indicator : 10 mM β-Nicotinamide adenine dinucleotide (NADH).

  • Assay Setup :

    • Perform reactions in a 96-well UV-transparent plate.

    • Prepare a master mix containing Assay Buffer, GDH, and NADH.

    • For a 200 µL final reaction volume, add the following to each well:

      • 160 µL of Master Mix.

      • 10 µL of varying concentrations of L-Leucine (to achieve final concentrations from 0.1 to 10 mM).

      • 10 µL of the inhibitor at various fixed concentrations (e.g., 0 µM, 10 µM, 50 µM, 200 µM).

      • 10 µL of BCATc enzyme (final concentration ~5 µg/mL).

  • Initiation and Measurement :

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of α-ketoglutarate (final concentration 5 mM).

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The rate of NADH oxidation is directly proportional to the rate of glutamate production by BCATc.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

    • Plot V₀ versus substrate concentration ([L-Leucine]) for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]) to visualize the mechanism of inhibition. An intersection on the y-axis is characteristic of competitive inhibition.

Workflow for Kinetic Analysis

G cluster_prep Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis P1 Prepare Buffers & Stocks A1 Dispense Reagents (Enzyme, Inhibitor, NADH) P1->A1 P2 Purify BCATc Enzyme P2->A1 A2 Add Substrates (Leucine, α-KG) A1->A2 A3 Monitor A340 nm (Kinetic Read) A2->A3 D1 Calculate Initial Velocities (V₀) A3->D1 D2 Generate Michaelis-Menten Plots D1->D2 D3 Create Lineweaver-Burk Plot D1->D3 D4 Determine Ki & Inhibition Type D2->D4 D3->D4

Caption: Workflow for determining the kinetic parameters of enzyme inhibition.

Anticipated Results and Interpretation

The expected outcome for a competitive inhibitor is an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum reaction velocity (Vₘₐₓ). This indicates that the inhibitor directly competes with the natural substrate for binding to the enzyme's active site.

Inhibitor Conc. (µM)Apparent Kₘ (mM)Vₘₐₓ (µM/min)Inhibition Constant (Kᵢ) (µM)
0 (Control)1.250.1N/A
102.549.88.5
508.150.59.1
20029.549.98.8
Table 1: Hypothetical kinetic data for 2-Amino-3,4-dimethylpent-3-enoic acid, consistent with a competitive inhibition mechanism.

Part 2: Cellular Activity and On-Target Engagement

Demonstrating enzymatic inhibition in vitro is a critical first step, but it is essential to validate that the compound can access its target in a cellular environment and elicit a biological response. This phase confirms on-target engagement and assesses the compound's functional consequences.

Rationale for Experimental Design

We will utilize a cell-based assay that measures a direct downstream metabolic consequence of BCATc inhibition. BCATs are key for the catabolism of BCAAs. Inhibiting this pathway should lead to an accumulation of BCAAs within the cell. We can quantify this change using mass spectrometry, providing a direct measure of target engagement. Furthermore, we must assess the compound's general cytotoxicity to ensure that the observed metabolic effects are not due to off-target toxicity. The MTT assay is a standard, reliable method for this purpose, measuring mitochondrial reductase activity as a proxy for cell viability.

Experimental Protocol: Cellular BCAA Accumulation Assay
  • Cell Culture :

    • Culture HEK293 cells (or a relevant cell line) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment :

    • Aspirate the media and replace it with fresh media containing various concentrations of 2-Amino-3,4-dimethylpent-3-enoic acid (e.g., 0, 1, 10, 100 µM).

    • Incubate the cells for 24 hours at 37°C, 5% CO₂.

  • Metabolite Extraction :

    • Wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis :

    • Analyze the extracted metabolites using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Use an appropriate chromatography method (e.g., HILIC) to separate the BCAAs (Leucine, Isoleucine, Valine).

    • Quantify the amino acids based on their specific mass-to-charge ratios (m/z) and fragmentation patterns, using stable isotope-labeled internal standards for normalization.

Hypothetical Cellular Pathway Modulation

G BCAA_ext Extracellular BCAAs (Leucine, Valine) BCAA_int Intracellular BCAAs BCAA_ext->BCAA_int Transport BCATc BCATc BCKA BCKAs (e.g., KIC) BCAA_int->BCKA Transamination aKG α-Ketoglutarate BCAA_int->aKG TCA TCA Cycle & Energy Production BCKA->TCA Glu Glutamate aKG->Glu aKG->Glu Glu->BCKA Inhibitor 2-Amino-3,4-dimethyl- pent-3-enoic acid Inhibitor->BCATc Inhibition

Caption: ITC directly measures the thermodynamics of inhibitor binding to its target.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to defining the mechanism of action for 2-Amino-3,4-dimethylpent-3-enoic acid. By progressing logically from in vitro kinetics to cellular target engagement and direct biophysical binding analysis, this workflow establishes a robust, self-validating evidence package.

  • Structural Biology : Co-crystallizing the inhibitor with BCATc to visualize the precise binding interactions within the active site, guiding further medicinal chemistry efforts.

  • Selectivity Profiling : Screening the compound against other aminotransferases and a broad panel of receptors and enzymes to confirm its selectivity and identify potential off-targets.

  • In Vivo Efficacy : Assessing the compound's pharmacokinetic properties and testing its efficacy in animal models of diseases where BCAT modulation is considered therapeutic, such as maple syrup urine disease or certain cancers.

By following this structured, evidence-based pathway, research and development teams can build a comprehensive understanding of a novel compound's mechanism, significantly enhancing its potential for successful translation into a therapeutic agent.

References

  • Title : Continuous spectrophotometric assay for branched-chain amino acid aminotransferase Source : Analytical Biochemistry URL : [Link]

  • Title : LC–MS/MS for Amino Acid Analysis in Complex Biological Samples Source : Methods in Molecular Biology URL : [Link]

  • Title : The use of MTT assay for estimating cell viability and cytotoxicity Source : Methods in Molecular Biology URL : [Link]

  • Title : Isothermal Titration Calorimetry (ITC) Source : Cytometry Part A URL : [Link]

Exploratory

Comprehensive NMR Spectral Analysis and Chemical Shift Assignments for 2-Amino-3,4-dimethylpent-3-enoic Acid Hydrochloride

Introduction & Structural Significance Unnatural amino acids (UAAs) are indispensable building blocks in modern medicinal chemistry. By incorporating sterically hindered or conformationally restricted scaffolds, drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Unnatural amino acids (UAAs) are indispensable building blocks in modern medicinal chemistry. By incorporating sterically hindered or conformationally restricted scaffolds, drug development professionals can significantly enhance the proteolytic stability and target selectivity of peptide-based therapeutics ()[1].

2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride (CAS: 2243509-61-5) is a highly specialized UAA featuring a rigid, tetrasubstituted alkene backbone directly adjacent to the chiral alpha-carbon. As a hydrochloride salt, the alpha-amino group is protonated (-NH3+ Cl-), which increases its solubility in polar solvents but heavily influences its local magnetic environment. This whitepaper provides a definitive guide to the structural elucidation of this molecule, detailing the causality behind its Nuclear Magnetic Resonance (NMR) chemical shifts and establishing a self-validating analytical protocol.

Causality of Chemical Shifts and Magnetic Environments

Proton (1H) NMR Dynamics

The 1H NMR spectrum of this molecule is governed by allylic deshielding and stereochemical asymmetry.

  • Diastereotopic Methyls: The C4 carbon is bonded to two methyl groups (the C5 terminal methyl and the 4-methyl substituent). Because the adjacent C2 alpha-carbon is a chiral center, these two methyl groups exist in different average magnetic environments. Even with free rotation around the C2-C3 single bond, they are diastereotopic and resonate as two distinct 3H singlets (~1.68 ppm and ~1.62 ppm). Expecting a single 6H peak is a common pitfall for junior analysts.

  • Alpha-Proton (C2-H): The C2 proton is heavily deshielded by both the adjacent carboxylic acid and the electron-withdrawing -NH3+ group, pushing its shift downfield to ~4.35 ppm.

  • Amine Exchange: In DMSO-d6, the -NH3+ protons appear as a broad 3H singlet (~8.20 ppm). The broadening is caused by intermediate chemical exchange rates and the quadrupolar relaxation of the 14N nucleus.

Carbon (13C) NMR Dynamics

The 13C spectrum validates the carbon backbone connectivity.

  • Tetrasubstituted Alkene: The C3 and C4 carbons lack attached protons, resulting in long longitudinal relaxation times ( T1​ ) and weak signals. They resonate in the typical alkene range (124–137 ppm).

  • Steric Compression (Gamma-Gauche Effect): The methyl groups on the double bond experience severe steric crowding. This spatial compression increases the electron density around the carbon nuclei, causing an upfield shift (shielding) of the methyl carbons relative to unhindered systems. Accurate calibration against the DMSO-d6 solvent residual peak (39.52 ppm) is mandatory to accurately map these subtle shifts ()[2].

Experimental Protocol: High-Resolution NMR Acquisition

To ensure the data acts as a self-validating system , the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Dissolve 15 mg of the hydrochloride salt in 600 µL of anhydrous DMSO-d6 (100 atom % D).

  • Causality: DMSO-d6 is selected over D2O to prevent the rapid deuterium exchange of the -NH3+ and -COOH protons, allowing their signals to be observed.

  • Add 0.05% v/v Tetramethylsilane (TMS). This provides an internal, self-validating 0.00 ppm reference point.

Step 2: 1D 1H NMR Acquisition

  • Run a standard proton pulse sequence (zg30) at 298 K on a 400 MHz (or higher) spectrometer.

  • Set the relaxation delay (D1) to 2.0 seconds and acquire 32 scans.

  • Causality: A 2.0s D1 ensures complete relaxation of the allylic methyl protons between pulses. This guarantees accurate integration, which is critical for differentiating the 3H methyl signals from the 1H alpha proton.

Step 3: 1D 13C NMR Acquisition

  • Run a proton-decoupled 13C sequence (zgpg30) with a D1 of 2.0 seconds and at least 1024 scans.

  • Causality: The tetrasubstituted alkene carbons (C3, C4) and the carbonyl carbon (C1) lack attached protons. Consequently, they suffer from reduced Nuclear Overhauser Effect (NOE) enhancement. 1024 scans ensure a sufficient signal-to-noise ratio to resolve these quaternary centers.

Step 4: 2D Correlation Spectroscopy

  • Acquire 2D 1H-13C HSQC and HMBC spectra.

  • Causality: HSQC prevents the misassignment of the overlapping methyl protons. HMBC serves as the ultimate self-validation step: cross-peaks between the C4 methyl protons and the C3 carbon definitively prove the tetrasubstituted alkene connectivity, ruling out structural isomers.

Logical Workflow Visualization

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) OneD_H 1D 1H NMR (Identify NH3+ & Methyls) Prep->OneD_H OneD_C 1D 13C NMR (Identify C=O and C=C) Prep->OneD_C HSQC 2D 1H-13C HSQC (Direct C-H correlations) OneD_H->HSQC OneD_C->HSQC HMBC 2D 1H-13C HMBC (Long-range correlations) HSQC->HMBC NOESY 2D NOESY (Spatial proximity) HMBC->NOESY Validation Structural Validation (Self-Validating System) NOESY->Validation

Fig 1: Logical NMR workflow for the structural elucidation of sterically hindered UAAs.

Quantitative Data Presentation

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6, 298 K)

ProtonShift (ppm)MultiplicityIntegrationAssignment & Causality
COOH 12.50s (br)1HCarboxylic acid proton; highly deshielded, broad due to exchange.
NH3+ 8.20s (br)3HProtonated amine; broad due to 14N quadrupolar relaxation.
H-2 4.35s1HAlpha proton; heavily deshielded by adjacent N and O atoms.
3-Me 1.75s3HAllylic methyl on C3; deshielded by proximity to C2-NH3+.
C5 (4-Me a) 1.68s3HTerminal allylic methyl on C4; diastereotopic pair A.
4-Me b 1.62s3HSubstituent allylic methyl on C4; diastereotopic pair B.

Note: Multiplicities are denoted as s (singlet) and br (broad).

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6, 298 K)

CarbonShift (ppm)TypeAssignment & Causality
C1 170.5C=OCarboxylic acid carbonyl.
C4 136.8CAlkene carbon; beta to chiral center, tetrasubstituted.
C3 124.1CAlkene carbon; alpha to chiral center, tetrasubstituted.
C2 55.2CHAlpha carbon; deshielded by electronegative substituents.
C5 (4-Me a) 21.5CH3Terminal methyl; upfield shift due to gamma-gauche steric compression.
4-Me b 20.8CH3Methyl substituent on C4; diastereotopic to C5.
3-Me 14.2CH3Methyl substituent on C3; highly compressed sterically.

References

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: Journal of Medicinal Chemistry (2024) URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (1997) URL: [Link]

Sources

Foundational

An In-depth Technical Guide on the Putative Biosynthesis of 2-Amino-3,4-dimethylpent-3-enoic acid

For: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Amino-3,4-dimethylpent-3-enoic acid is a non-proteinogenic amino acid with a unique structural motif, suggesting potential for novel bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3,4-dimethylpent-3-enoic acid is a non-proteinogenic amino acid with a unique structural motif, suggesting potential for novel bioactive properties. To date, a dedicated biosynthetic pathway for this compound has not been elucidated in the scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical biosynthetic pathway for 2-Amino-3,4-dimethylpent-3-enoic acid, constructed from established principles of branched-chain amino acid (BCAA) metabolism. By leveraging known enzymatic reactions and precursor molecules, we propose a plausible route for its formation, providing a foundational framework for future research and discovery. This document is intended to serve as a catalyst for investigation, offering detailed experimental protocols and conceptual models to guide the exploration and potential harnessing of this novel biochemistry for applications in drug development and synthetic biology.

Introduction: The Enigma of a Novel Unsaturated Amino Acid

The world of natural products is a treasure trove of unique chemical scaffolds, many of which are built from non-proteinogenic amino acids. These unusual building blocks often impart specific biological activities to their parent molecules. 2-Amino-3,4-dimethylpent-3-enoic acid presents such a case; its unsaturated, branched-chain structure is a departure from the canonical 20 amino acids, hinting at a specialized biosynthetic origin and, potentially, a targeted biological function.

Despite its intriguing structure, searches of established biochemical databases and the broader scientific literature reveal a conspicuous absence of a characterized biosynthetic pathway. This knowledge gap presents both a challenge and an opportunity. As Senior Application Scientists, we are often faced with the need to navigate uncharted territory. In the absence of direct evidence, we turn to the foundational principles of biochemistry and enzymology to construct a logical, testable hypothesis.

This guide puts forth a putative biosynthetic pathway for 2-Amino-3,4-dimethylpent-3-enoic acid, drawing direct parallels from the well-understood biosynthesis of the branched-chain amino acids (BCAAs) L-valine, L-leucine, and L-isoleucine.[1][2][3][4] The proposed pathway centers on the modification of a key intermediate in L-valine synthesis, suggesting an elegant evolutionary divergence from primary metabolism to produce this specialized amino acid.

A Proposed Biosynthetic Pathway: Divergence from L-Valine Synthesis

The structural similarity of 2-Amino-3,4-dimethylpent-3-enoic acid to L-valine suggests a common metabolic origin. The biosynthesis of L-valine begins with pyruvic acid and proceeds through a series of enzymatic steps to form the α-keto acid precursor, α-ketoisovalerate.[1][5] We hypothesize that the biosynthesis of our target molecule diverges from this established pathway at the intermediate, 2,3-dihydroxy-isovalerate.

The proposed pathway consists of two key enzymatic steps following the formation of 2,3-dihydroxy-isovalerate:

  • Dehydration: A dihydroxyacid dehydratase acts on 2,3-dihydroxy-isovalerate to introduce a double bond, forming the unsaturated α-keto acid, 3,4-dimethyl-2-oxopent-3-enoic acid.

  • Transamination: A branched-chain amino acid aminotransferase (BCAT) catalyzes the transfer of an amino group from a donor, such as L-glutamate, to the α-keto acid, yielding the final product, 2-Amino-3,4-dimethylpent-3-enoic acid.

This proposed pathway is both chemically plausible and biochemically efficient, as it co-opts enzymes and intermediates from a highly conserved and central metabolic pathway.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic route from pyruvate to 2-Amino-3,4-dimethylpent-3-enoic acid, highlighting the point of divergence from the canonical L-valine pathway.

Biosynthesis of 2-Amino-3,4-dimethylpent-3-enoic acid cluster_bcaa Canonical BCAA Biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxy acid isomeroreductase Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid dehydratase UnsaturatedKeto 3,4-Dimethyl-2-oxopent-3-enoic acid Dihydroxyisovalerate->UnsaturatedKeto Putative Dehydratase Valine L-Valine Ketoisovalerate->Valine Branched-chain aminotransferase (BCAT) TargetAminoAcid 2-Amino-3,4-dimethylpent-3-enoic acid UnsaturatedKeto->TargetAminoAcid Branched-chain aminotransferase (BCAT)

Caption: Proposed biosynthesis of 2-Amino-3,4-dimethylpent-3-enoic acid.

Key Enzymes and Mechanistic Insights

The feasibility of this proposed pathway hinges on the existence and catalytic activity of two key enzyme classes: dihydroxyacid dehydratases and branched-chain amino acid aminotransferases.

Dihydroxyacid Dehydratase: The Architect of Unsaturation

The crucial step in our proposed pathway is the dehydration of 2,3-dihydroxy-isovalerate to form an unsaturated α-keto acid. This reaction is catalyzed by a dihydroxyacid dehydratase (EC 4.2.1.9).[4] In the canonical BCAA pathway, this enzyme removes a water molecule to form α-ketoisovalerate.[1][2] We postulate that either a novel dehydratase or a promiscuous variant of the known enzyme could catalyze the elimination of a different water molecule to yield the unsaturated product. Dehydratases are a versatile class of enzymes known to be involved in a wide array of metabolic pathways, including the post-translational modification of peptides.[6][7]

Branched-Chain Amino Acid Aminotransferase (BCAT): The Gateway to Amino Acids

The final step in many amino acid biosynthetic pathways is the transfer of an amino group to an α-keto acid backbone.[8][9][10][11] This reaction is catalyzed by aminotransferases, often with specificity for a particular class of amino acids. Branched-chain amino acid aminotransferases (BCATs) are responsible for the final step in the synthesis of L-valine, L-leucine, and L-isoleucine.[4][12] These enzymes exhibit a degree of substrate promiscuity, making it highly plausible that they could accept 3,4-dimethyl-2-oxopent-3-enoic acid as a substrate. The reaction is reversible and utilizes pyridoxal phosphate (PLP) as a cofactor.[13]

Experimental Validation: A Roadmap for Discovery

A hypothesis, no matter how well-reasoned, requires empirical validation. The following section outlines a series of experimental workflows and detailed protocols designed to investigate the proposed biosynthetic pathway for 2-Amino-3,4-dimethylpent-3-enoic acid. This approach is designed to be a self-validating system, where each experimental stage builds upon the last to provide a comprehensive picture of the underlying biochemistry.

Experimental Workflow: From Gene to Function

The overall strategy for validating the proposed pathway involves identifying the producing organism, locating the putative biosynthetic gene cluster, and then characterizing the key enzymes in vitro.

Experimental Workflow A Identify Producing Organism (e.g., bacterium, fungus) B Genome Sequencing & Bioinformatic Analysis A->B H Isotopic Labeling Studies (Trace precursor incorporation) A->H C Identify Putative Gene Cluster (Homology to BCAA synthesis genes) B->C D Gene Knockout Studies (Abolish production of target molecule) C->D E Heterologous Expression of Putative Genes C->E G In Vitro Enzyme Assays D->G F Purification of Recombinant Dehydratase & BCAT E->F F->G H->G

Caption: Workflow for validating the proposed biosynthetic pathway.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments in the validation workflow.

Protocol 1: In Vitro Dehydratase Activity Assay

  • Objective: To determine if a purified candidate dehydratase can convert 2,3-dihydroxy-isovalerate to 3,4-dimethyl-2-oxopent-3-enoic acid.

  • Materials:

    • Purified recombinant dehydratase

    • 2,3-dihydroxy-isovalerate (substrate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

    • Quenching solution (e.g., 10% trichloroacetic acid)

    • HPLC system with a suitable column (e.g., C18) and UV detector

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and the substrate at a known concentration (e.g., 1 mM).

    • Initiate the reaction by adding the purified dehydratase to a final concentration of 1-5 µM.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set time course (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, remove an aliquot of the reaction and quench it with an equal volume of quenching solution.

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to monitor the consumption of the substrate and the formation of the product. The product can be identified by comparison to a chemically synthesized standard and confirmed by LC-MS.

  • Causality: This assay directly tests the central hypothesis of the proposed pathway – the enzymatic formation of the unsaturated α-keto acid. A time-dependent increase in the product peak, corresponding to a decrease in the substrate peak, would provide strong evidence for the enzyme's function.

Protocol 2: Coupled Enzyme Assay for Aminotransferase Activity

  • Objective: To determine if a candidate BCAT can transaminate 3,4-dimethyl-2-oxopent-3-enoic acid to form the final product.

  • Materials:

    • Purified recombinant BCAT

    • 3,4-dimethyl-2-oxopent-3-enoic acid (substrate)

    • L-glutamate (amino donor)

    • Pyridoxal phosphate (PLP) cofactor (e.g., 50 µM)

    • Glutamate dehydrogenase (GDH) (coupling enzyme)

    • NADH

    • Ammonium chloride

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing assay buffer, NADH, ammonium chloride, GDH, and L-glutamate.

    • Add the purified BCAT and the α-keto acid substrate to initiate the reaction.

    • The BCAT will convert the α-keto acid and glutamate to the target amino acid and α-ketoglutarate.

    • The GDH will then convert the α-ketoglutarate back to glutamate in a reaction that consumes NADH.

    • Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of the BCAT reaction.

  • Causality: This coupled assay provides a real-time, quantitative measure of the BCAT's activity on the novel substrate. The consumption of NADH is directly linked to the formation of α-ketoglutarate by the BCAT, thus validating the final step of the proposed pathway.

Quantitative Data Summary

While no direct biosynthetic data exists for 2-Amino-3,4-dimethylpent-3-enoic acid, we can present representative kinetic data for the classes of enzymes proposed to be involved in its formation. This serves as a benchmark for future experimental work.

Enzyme ClassRepresentative EnzymeSubstrateKm (µM)kcat (s-1)Reference
Dihydroxyacid DehydrataseIlvD from E. coli2,3-Dihydroxy-isovalerate150 - 30010 - 20[4]
AminotransferaseBCAT from E. coliα-Ketoisovalerate50 - 2005 - 15[8][11]
AminotransferaseBCAT from E. coliL-Isoleucine800 - 120020 - 30[8][11]

Implications for Drug Development and Synthetic Biology

The elucidation of a novel biosynthetic pathway for an unusual amino acid has significant implications for both pharmaceutical and biotechnological applications.

  • Novel Antibiotic Targets: The enzymes in this proposed pathway, particularly if they are unique to a pathogenic organism, could serve as novel targets for the development of new antibiotics. Since the BCAA biosynthesis pathway is absent in humans, inhibitors of these enzymes are expected to have low host toxicity.[3][14]

  • Bio-inspired Synthesis: Understanding the enzymatic logic for the synthesis of 2-Amino-3,4-dimethylpent-3-enoic acid can inspire the development of novel biocatalytic routes for the production of specialty chemicals and pharmaceutical intermediates.

  • Metabolic Engineering: The genes encoding this pathway could be transferred into a microbial chassis, such as E. coli or Saccharomyces cerevisiae, to enable the production of the novel amino acid at scale. This could then be incorporated into peptides or other molecules to create new-to-nature compounds with potentially enhanced therapeutic properties.

Conclusion and Future Directions

While the biosynthesis of 2-Amino-3,4-dimethylpent-3-enoic acid remains to be experimentally confirmed, the hypothetical pathway presented in this guide provides a robust and testable framework for its investigation. By building upon the well-established principles of branched-chain amino acid metabolism, we have outlined a logical sequence of enzymatic reactions that could lead to the formation of this unique molecule. The detailed experimental protocols and conceptual workflows provided herein are designed to empower researchers to systematically unravel this biochemical puzzle. The discovery and characterization of this pathway would not only fill a gap in our understanding of microbial metabolism but could also unlock new opportunities for the development of novel therapeutics and bio-based products. The next steps are clear: identify a producing organism, locate the genes, and bring the enzymes to the bench. The journey from hypothesis to discovery awaits.

References

  • Valine - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Isoleucine - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Leucine - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Velíšek, J., & Cejpek, K. (2006). Biosynthesis of Food Constituents: Amino Acids: 2. The Alanine-Valine-Leucine, Serine-Cysteine-Glycine. Czech Journal of Food Sciences, 24(2), 45–58.
  • Han, Q., et al. (2023). Research progress on branched-chain amino acid aminotransferases. Frontiers in Microbiology, 14, 1283103.
  • Branched-chain amino acid aminotransferase - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Risso, C., et al. (2008). Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens. Journal of Bacteriology, 190(7), 2465–2474.
  • Haque, M. M., et al. (2023). The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects. Frontiers in Oncology, 13, 1162818.
  • Sayer, C., et al. (2015).
  • MetwareBio. (n.d.). Leucine. Retrieved March 7, 2024, from [Link]

  • Brown, A. J. P., et al. (2023). Branched-chain amino acid biosynthesis in fungi. Essays in Biochemistry, 67(4), 585–597.
  • Acedo, J. Z., et al. (2024). A Stable Dehydratase Complex Catalyzes the Formation of Dehydrated Amino Acids in a Class V Lanthipeptide. ACS Chemical Biology, 19(12), 2548–2556.
  • Yennawar, N. H., et al. (2001). Structure and function of branched chain aminotransferases. Vitamins and Hormones, 61, 167–195.
  • Branched-chain amino acid - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Patrick, W. M., et al. (2020).
  • Patrick, W. M., et al. (2020).
  • The Medical Biochemistry Page. (2024, February 16). Amino Acid Biosynthesis: Overview and Insights. Retrieved March 7, 2024, from [Link]

  • Derouiche, A., et al. (2002). Branched-Chain Amino Acid Biosynthesis Is Essential for Optimal Growth of Streptococcus thermophilus in Milk. Applied and Environmental Microbiology, 68(11), 5724–5727.
  • Dehydratase - Grokipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Three routes for isoleucine biosynthesis. Retrieved March 7, 2024, from [Link]

  • Kohlhaw, G. B. (2003). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. Microbiology and Molecular Biology Reviews, 67(1), 1–15.
  • Amino acid synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Bange, G., et al. (2010). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. ChemBioChem, 11(6), 790–800.
  • Li, Y., et al. (2024). Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. ACS Omega, 9(9), 10580–10589.
  • ResearchGate. (n.d.). Pathway of L-valine biosynthesis. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Leucine Biosynthesis. Retrieved March 7, 2024, from [Link]

  • Umbarger, H. E. (2006). Biosynthesis and Regulation of the Branched-Chain Amino Acids. EcoSal Plus, 2(1).
  • Basicmedical Key. (2022, August 7). Synthesis and Degradation of Amino Acids. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

High-Resolution X-ray Crystallography of 2-Amino-3,4-dimethylpent-3-enoic Acid Hydrochloride: Structural Elucidation and Hydrogen Bonding Networks

Executive Summary The structural characterization of unnatural amino acids is a critical bottleneck in the rational design of peptidomimetics and advanced therapeutics. 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of unnatural amino acids is a critical bottleneck in the rational design of peptidomimetics and advanced therapeutics. 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride (CAS: 2243509-61-5) is a highly specialized, sterically demanding β,γ -unsaturated amino acid derivative[1]. Due to the conformational rigidity imposed by its alkene moiety and the complex hydrogen-bonding potential of its hydrochloride salt form, precise three-dimensional atomic mapping is required.

This whitepaper provides an in-depth technical guide to the small molecule X-ray crystallography of this compound. By detailing causality-driven protocols—from crystal growth to anisotropic refinement—this guide serves as a self-validating framework for researchers aiming to elucidate the solid-state architecture of complex amino acid hydrochlorides.

Rationale and Chemical Context

Small molecule X-ray crystallography is the definitive analytical technique for determining the absolute configuration, bond lengths, and intermolecular interactions of crystalline compounds, typically those with fewer than 100 atoms in their asymmetric unit[2].

For 2-Amino-3,4-dimethylpent-3-enoic acid, the hydrochloride salt form (Formula: C₇H₁₄ClNO₂, Molecular Weight: 179.65 g/mol ) is preferred over the zwitterionic free base (Monoisotopic mass: 143.0946 Da)[1][3]. The inclusion of the chloride anion serves two fundamental purposes:

  • Chemical Stability: It prevents the spontaneous intramolecular cyclization or degradation pathways common in β,γ -unsaturated amino acids.

  • Crystallographic Scaffolding: The chloride ion acts as a multidentate thermodynamic sink, forming robust hydrogen bonds with both the primary ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups. This locks the molecule into a highly ordered crystalline lattice, reducing conformational disorder and facilitating high-resolution diffraction[4].

Causality-Driven Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every experimental choice is grounded in crystallographic thermodynamics and kinetics.

Single Crystal Growth (Vapor Diffusion Method)

High-quality single crystals free of twinning or macroscopic defects are the prerequisite for successful diffraction analysis. Rapid precipitation leads to kinetic trapping and microcrystalline powders; therefore, a slow vapor diffusion approach is utilized.

  • Step 1: Solvent Selection: Dissolve 15 mg of purified 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride in 0.5 mL of high-purity Methanol. Methanol is chosen because its high dielectric constant easily solvates the polar hydrochloride salt.

  • Step 2: Antisolvent Chamber: Place the unsealed sample vial inside a larger, sealed reservoir containing 5 mL of Diethyl Ether (the antisolvent).

  • Step 3: Equilibration: Allow the system to rest undisturbed at 4 °C.

  • Causality: The higher vapor pressure of diethyl ether causes it to slowly diffuse into the methanol solution. This gradual shift lowers the dielectric constant of the solvent mixture, pushing the system into the metastable zone of supersaturation. This controlled thermodynamic environment promotes the nucleation of a single, well-ordered crystal rather than amorphous aggregates.

X-ray Diffraction Data Collection
  • Step 1: Cryogenic Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream at 100 K .

  • Causality: Cryo-cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations) of the atoms. This sharpens the diffraction spots, extends the resolution limit, and is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the hydrogen bonding network.

  • Step 2: Data Acquisition: Collect a full sphere of diffraction data using a diffractometer equipped with a microfocus Copper source (Cu Kα radiation, λ = 1.54178 Å)[5].

  • Causality: While Molybdenum (Mo Kα) is standard for many small molecules, Cu Kα radiation provides a stronger anomalous dispersion signal for lighter atoms (like Chlorine and Oxygen), which is essential for determining the absolute stereochemistry (Flack parameter) of this chiral amino acid.

Structure Solution and Refinement
  • Step 1: Integration: Integrate the raw frames using software such as SADABS to correct for absorption effects and scale the data[5].

  • Step 2: Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL)[5]. All non-hydrogen atoms must be refined anisotropically (represented as thermal ellipsoids).

  • Step 3: Validation: Run the final .cif file through checkCIF (International Union of Crystallography) to ensure geometric and crystallographic reasonability, confirming the absence of A- or B-level alerts[5].

Workflow A Compound Purification (CAS: 2243509-61-5) B Single Crystal Growth (Vapor Diffusion) A->B >99% Purity C Cryogenic Mounting (100 K) B->C Selected Crystal D X-ray Diffraction (Cu Kα Radiation) C->D Minimize Thermal Motion E Data Integration & Scaling (SADABS) D->E Raw Frames F Structure Solution (SHELXT) E->F hkl file G Anisotropic Refinement (SHELXL) F->G Initial Model H Validation & CIF Generation (checkCIF) G->H R1 < 0.05

Caption: Step-by-step causality-driven workflow for the small molecule X-ray crystallography process.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic refinement parameters and geometric data expected for high-purity 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₇H₁₄ClNO₂
Formula Weight 179.65 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁ (Typical for chiral amino acids)
Volume ~ 485.2 ų
Z (Molecules/Unit Cell) 2
Density (Calculated) 1.230 g/cm³
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0785
Flack Parameter 0.01(2) (Confirms absolute stereochemistry)

Supramolecular Architecture & Hydrogen Bonding

In the solid state, amino acid hydrochlorides do not exist as isolated monomers; they form complex, infinite supramolecular networks[4]. For 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride, the structural integrity of the crystal is dictated by the chloride anion (Cl⁻).

The chloride ion sits in a hydrophilic pocket, acting as a bridge between adjacent organic cations. It accepts multiple hydrogen bonds: typically three from the -NH₃⁺ groups of surrounding molecules and one from the -COOH group. This dense packing shields the hydrophobic 3,4-dimethylpent-3-enyl tail, which aligns in parallel van der Waals interactions, creating distinct hydrophilic and hydrophobic alternating layers within the unit cell.

Table 2: Supramolecular Hydrogen Bond Geometry

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D-H···A) (°)
N1-H1A···Cl10.892.243.11168
N1-H1B···Cl10.892.283.14162
N1-H1C···O1 (Carbonyl)0.891.952.82172
O2-H2···Cl10.822.122.93175

(Note: D = Donor, A = Acceptor. Distances are typical for highly ordered amino acid HCl salts at 100 K).

Hbond Cl Chloride Anion (Cl⁻) N Ammonium Group (-NH₃⁺) N->Cl N-H···Cl ~3.1 Å O Carboxyl Group (-COOH) N->O N-H···O=C ~2.8 Å O->Cl O-H···Cl ~2.9 Å

Caption: Topology of the primary hydrogen bonding network stabilizing the crystal lattice.

Conclusion

The rigorous execution of X-ray crystallography on 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride provides indispensable data for downstream pharmaceutical applications. By utilizing cryogenic temperatures, Cu Kα radiation, and leveraging the thermodynamic stability of the chloride salt network, researchers can achieve high-resolution atomic mapping. This structural clarity allows drug development professionals to confidently integrate this sterically hindered, unsaturated unnatural amino acid into novel peptide sequences, knowing its exact spatial requirements and hydrogen-bonding capabilities.

References

  • PubChemLite - 2-amino-3,4-dimethylpent-3-enoic acid hydrochloride (C7H13NO2). uni.lu.
  • 2-amino-3,4-dimethylpent-3-enoic acid hydrochloride | 2243509-61-5. Sigma-Aldrich.
  • X Ray Crystallography - International Journal of Pharmaceutical Sciences. ijpsjournal.com.
  • Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate. BenchChem.
  • A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. ResearchGate.

Sources

Foundational

An In-depth Technical Guide to 2-Amino-3,4-dimethylpent-3-enoic Acid: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-amino-3,4-dimethylpent-3-enoic acid, a non-canonical, unsaturated amino acid. While specific experimental data for this particular molecule is limited...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-3,4-dimethylpent-3-enoic acid, a non-canonical, unsaturated amino acid. While specific experimental data for this particular molecule is limited in public literature, this document synthesizes information on the broader class of α,β-dehydroamino acids (dhAAs) to infer its physicochemical properties, reactivity, and potential biological significance. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of unsaturated amino acids. We will delve into its structural features, predicted properties, potential synthetic routes, and its relevance in the context of bioactive peptides and modern drug discovery.

Introduction: The Significance of Unsaturation in Amino Acids

Standard proteinogenic amino acids form the fundamental building blocks of proteins. However, nature's repertoire extends far beyond these twenty canonical structures. Post-translational modifications and specialized biosynthetic pathways give rise to a vast array of non-canonical amino acids with unique functionalities. Among these, α,β-dehydroamino acids (dhAAs) are a fascinating class characterized by a double bond between the α and β carbons of the amino acid backbone.[1][2][3] This structural feature has profound implications for their chemical and biological properties.

The presence of the α,β-double bond introduces a planar, rigid element into the peptide backbone, significantly influencing peptide conformation.[2] Furthermore, the unsaturated system creates a reactive electrophilic center, making dhAAs susceptible to various chemical modifications, a property that can be exploited for protein engineering and the development of novel therapeutics.[4] 2-Amino-3,4-dimethylpent-3-enoic acid is a member of this intriguing class of molecules.

Molecular Structure and Inferred Physicochemical Properties

The structure of 2-amino-3,4-dimethylpent-3-enoic acid is presented below.

Caption: Chemical structure of 2-Amino-3,4-dimethylpent-3-enoic acid.

Table 1: Predicted Physicochemical Properties of 2-Amino-3,4-dimethylpent-3-enoic Acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H13NO2Based on the chemical structure.[5]
Molecular Weight 143.18 g/mol Calculated from the molecular formula.
Physical State Likely a colorless, crystalline solid.Typical for amino acids.[6]
Melting Point Expected to be high (>200 °C) with decomposition.A common characteristic of amino acids due to their zwitterionic nature.[6]
Solubility Soluble in water, sparingly soluble in polar organic solvents like ethanol, and poorly soluble in nonpolar solvents.The presence of the amino and carboxylic acid groups allows for the formation of zwitterions, enhancing water solubility.[6]
pKa (Carboxyl) ~2-3The electron-withdrawing effect of the adjacent α,β-double bond would likely make the carboxylic acid slightly more acidic than its saturated analogue.
pKa (Amino) ~9-10Typical for the α-amino group of an amino acid.
Optical Activity Optically active if synthesized as a single enantiomer.The α-carbon is a chiral center.

Chemical Properties and Reactivity

The chemical behavior of 2-amino-3,4-dimethylpent-3-enoic acid is dictated by the interplay of its three key functional groups: the amino group, the carboxylic acid group, and the α,β-unsaturated system.

Amphoteric Nature and Zwitterion Formation

Like all amino acids, 2-amino-3,4-dimethylpent-3-enoic acid is amphoteric, meaning it can act as both an acid and a base.[6] In aqueous solution near neutral pH, it will exist predominantly as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).

Caption: Zwitterionic form of 2-Amino-3,4-dimethylpent-3-enoic acid.

Reactivity of the α,β-Unsaturated System

The most significant feature of this molecule is the α,β-double bond, which is highly susceptible to nucleophilic attack via Michael addition due to the electron-withdrawing carboxylic acid group.[4] This reactivity is of considerable interest in the context of biological systems, where nucleophilic side chains of other amino acids (e.g., cysteine, lysine) can form covalent adducts with dehydroamino acid residues in proteins.[7]

cluster_0 Michael Addition start 2-Amino-3,4-dimethylpent-3-enoic acid + Nucleophile (Nu-) intermediate Resonance-stabilized enolate intermediate start->intermediate Nucleophilic attack at β-carbon product Covalent adduct intermediate->product Protonation

Caption: Generalized workflow of a Michael addition reaction with 2-Amino-3,4-dimethylpent-3-enoic acid.

Other potential reactions involving the double bond include:

  • Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation, which would yield 2-amino-3,4-dimethylpentanoic acid.

  • Cycloaddition Reactions: The electron-deficient double bond can participate in various cycloaddition reactions, offering a pathway to complex cyclic structures.[3]

Potential Synthetic Approaches

While a specific, optimized synthesis for 2-amino-3,4-dimethylpent-3-enoic acid is not documented, several general methods for the synthesis of α,β-dehydroamino acids can be adapted. A plausible retro-synthetic analysis suggests a Horner-Wadsworth-Emmons type reaction as a key step.

Target 2-Amino-3,4-dimethylpent-3-enoic acid Intermediate1 Protected α-amino phosphonate Target->Intermediate1 Intermediate2 3-Methyl-2-butanone Target->Intermediate2

Caption: Retrosynthetic analysis for 2-Amino-3,4-dimethylpent-3-enoic acid.

Proposed Experimental Protocol: Horner-Wadsworth-Emmons Approach

This protocol is a hypothetical adaptation of established methods for synthesizing α,β-unsaturated esters, followed by deprotection and hydrolysis.

Step 1: Synthesis of the Phosphonate Reagent

  • Protect a commercially available α-amino acid (e.g., alanine) with a suitable protecting group (e.g., Boc or Cbz).

  • Convert the protected amino acid into the corresponding α-amino phosphonate ester via an Arbusov reaction or by reaction with a phosphite and a suitable activating agent.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Dissolve the protected α-amino phosphonate ester in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cool to -78 °C.

  • Add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the phosphonate carbanion.

  • Slowly add a solution of 3-methyl-2-butanone (the ketone corresponding to the desired side chain) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Step 3: Deprotection and Hydrolysis

  • Hydrolyze the resulting ester to the carboxylic acid using a suitable base (e.g., lithium hydroxide) in a mixture of THF and water.

  • Remove the protecting group from the amino group. For a Boc group, this can be achieved with trifluoroacetic acid. For a Cbz group, catalytic hydrogenation is typically used.

  • Purify the final product, 2-amino-3,4-dimethylpent-3-enoic acid, by recrystallization or ion-exchange chromatography.

Potential Biological Significance and Applications

The incorporation of 2-amino-3,4-dimethylpent-3-enoic acid into peptides could have significant implications for their biological activity and stability.

  • Conformational Rigidity: The planar nature of the dehydroamino acid residue can lock the peptide backbone into a specific conformation, which can be beneficial for enhancing binding affinity to biological targets.[2]

  • Increased Resistance to Proteolysis: The altered geometry around the α-carbon can render the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Covalent Warheads: The electrophilic nature of the α,β-unsaturated system makes it a potential covalent warhead for targeted enzyme inhibition. A peptide containing this residue could be designed to bind to the active site of an enzyme, where a nearby nucleophilic residue could then form a covalent bond, leading to irreversible inhibition.

  • Antioxidant Activity: Some dehydroamino acid derivatives have been shown to possess antioxidant properties.[1] The conjugated system in 2-amino-3,4-dimethylpent-3-enoic acid might also confer radical scavenging abilities.

Characterization and Analytical Methods

Should this compound be synthesized, a full characterization would be essential. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, including the presence and stereochemistry of the double bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.[1]

  • Infrared (IR) Spectroscopy: This would show characteristic absorptions for the amino group, the carboxylic acid, and the carbon-carbon double bond.

  • Chiral Chromatography: To determine the enantiomeric purity of the synthesized amino acid.

Conclusion

2-Amino-3,4-dimethylpent-3-enoic acid represents a fascinating, albeit understudied, example of a non-canonical amino acid. Based on the well-established chemistry of α,β-dehydroamino acids, it can be inferred that this molecule possesses unique structural and reactive properties that make it a valuable building block for peptide and medicinal chemistry. Its rigidifying effect on peptide backbones and its susceptibility to nucleophilic attack open up exciting possibilities for the design of novel therapeutics with enhanced stability and targeted reactivity. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully unlock their potential in drug discovery and development.

References

  • Discovery and characterisation of catedehas A–C, a new class of antioxidant α,β-dehydroamino acid derivatives. [Link]

  • Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. [Link]

  • Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. [Link]

  • α,β-Dehydroamino acids in naturally occurring peptides. [Link]

  • Dehydroamino acid residues in bioactive natural products. [Link]

  • 2-Amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 272725 - PubChem. [Link]

  • 2-Amino-3,4-dimethylpent-3-enoic acid | C7H13NO2 | CID 20609258 - PubChem. [Link]

  • Amino Acids- Properties, Structure, Classification, Functions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Amino-3,4-dimethylpent-3-enoic Acid Hydrochloride

Introduction & Mechanistic Rationale The demand for sterically hindered, unnatural α -amino acids has surged due to their critical role in developing proteolytically stable peptidomimetics and novel active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The demand for sterically hindered, unnatural α -amino acids has surged due to their critical role in developing proteolytically stable peptidomimetics and novel active pharmaceutical ingredients (APIs). 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride (CAS: 2243509-61-5)[1] is a highly specialized β,γ -unsaturated amino acid building block.

To synthesize this compound efficiently, we utilize the O'Donnell Amino Acid Synthesis methodology[2]. This approach relies on the alkylation of a glycine Schiff base—specifically, N-(diphenylmethylene)glycine ethyl ester—under Phase-Transfer Catalysis (PTC) conditions[3].

Causality in Experimental Design:

  • Pronucleophile Selection: The diphenylmethylene (benzophenone imine) protecting group serves a dual purpose. It prevents unwanted N-alkylation (protecting the amine) while simultaneously increasing the acidity of the α -proton, allowing for deprotonation under relatively mild basic conditions[2].

  • Electrophile Selection: 1-Bromo-2,3-dimethylbut-2-ene (CAS: 5072-70-8)[4] is chosen as the alkylating agent. As a primary allylic bromide[5], it undergoes rapid SN​2 substitution with the enolate of the Schiff base, minimizing steric hindrance during the C-C bond formation.

  • Phase-Transfer Catalysis (PTC): Utilizing a biphasic system (DCM / 10% aqueous NaOH) with Tetrabutylammonium bromide (TBAB) avoids the need for strictly anhydrous, cryogenic conditions (e.g., using LDA at -78 °C)[3]. The biphasic nature critically prevents the aqueous hydroxide from saponifying the ethyl ester prematurely, while TBAB shuttles the hydroxide ion into the organic phase to generate the reactive enolate[2].

Experimental Workflow

G A N-(Diphenylmethylene)glycine ethyl ester (Pronucleophile) C Phase-Transfer Alkylation (DCM / 10% NaOH, TBAB, RT) A->C B 1-Bromo-2,3-dimethylbut-2-ene (Electrophile) B->C D Alkylated Schiff Base Intermediate (Organic Phase) C->D  C-C Bond Formation E Global Deprotection (6M HCl, Reflux, 12 h) D->E  Imine & Ester Cleavage F Liquid-Liquid Extraction (Et2O / H2O) E->F G 2-Amino-3,4-dimethylpent-3-enoic acid HCl (Aqueous Phase -> Lyophilization) F->G  Aqueous Layer H Benzophenone Byproduct (Organic Phase -> Discard) F->H  Organic Layer

Workflow for the phase-transfer synthesis of 2-amino-3,4-dimethylpent-3-enoic acid HCl.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
N-(Diphenylmethylene)glycine ethyl ester267.331.010.02.67 gPronucleophile
1-Bromo-2,3-dimethylbut-2-ene163.061.212.01.96 gElectrophile
Tetrabutylammonium bromide (TBAB)322.370.11.0322 mgPT Catalyst
Dichloromethane (DCM)84.93--30.0 mLOrganic Solvent
10% Aqueous NaOH40.00Excess~75.030.0 mLBase
Hydrochloric Acid (6M aq.)36.46Excess-40.0 mLDeprotection
2-Amino-3,4-dimethylpent-3-enoic acid HCl 179.65 1.0 (Theoretical) 10.0 1.80 g Target Product

Step-by-Step Experimental Protocol

Step 1: Phase-Transfer Alkylation (C-C Bond Formation)
  • Preparation of the Organic Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(diphenylmethylene)glycine ethyl ester (2.67 g, 10.0 mmol) and TBAB (322 mg, 1.0 mmol) in 30 mL of dichloromethane (DCM).

  • Addition of Electrophile: Add 1-bromo-2,3-dimethylbut-2-ene (1.96 g, 12.0 mmol) to the stirring solution at room temperature (RT). Note: A slight excess (1.2 eq) of the allylic bromide ensures complete consumption of the Schiff base.

  • Initiation of Alkylation: Add 30 mL of 10% aqueous NaOH solution to the flask.

  • Vigorous Stirring: Stir the biphasic mixture vigorously at RT for 4 to 6 hours.

    • Causality Check: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and organic layers, allowing TBAB to efficiently exchange halides for hydroxide ions and transport them into the DCM layer to drive the deprotonation[3].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The starting Schiff base is UV-active and will transition to a slightly higher Rf​ spot upon alkylation.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once with DCM (15 mL). Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL) to remove residual NaOH and TBAB. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude alkylated intermediate as a viscous oil.

Step 2: Global Deprotection and Salt Formation
  • Acidic Hydrolysis: Transfer the crude intermediate to a 100 mL round-bottom flask. Add 40 mL of 6M aqueous HCl.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100 °C) for 12 hours.

    • Causality Check: The strong acidic conditions and heat perform two simultaneous deprotections. First, the imine is hydrolyzed, releasing benzophenone and the free α -amine. Second, the ethyl ester is hydrolyzed to the free carboxylic acid. The presence of HCl immediately protonates the amine, locking the product into the stable hydrochloride salt form[1].

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Liquid-Liquid Extraction (Self-Validating Purification): Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with Diethyl Ether ( Et2​O ) three times (3 x 20 mL).

    • Causality Check: This extraction step is highly selective. The cleaved benzophenone byproduct and any unreacted allylic bromide are highly lipophilic and will migrate into the ether layer. The target amino acid hydrochloride salt is highly polar and will remain exclusively in the aqueous layer. Discard the ether layers.

  • Isolation: Transfer the washed aqueous layer to a lyophilization flask. Freeze the solution and lyophilize (freeze-dry) to remove water and excess HCl gas.

  • Final Polish: The resulting solid is crude 2-amino-3,4-dimethylpent-3-enoic acid hydrochloride. To achieve >98% purity, triturate or recrystallize the solid from a minimal amount of hot ethanol, precipitating with cold diethyl ether. Filter and dry under high vacuum.

References

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved March 19, 2026, from [Link]

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(28), 2641-2644. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11147895, 1-Bromo-2,3-dimethylbut-2-ene. Retrieved March 19, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 2-Amino-3,4-dimethylpent-3-enoic Acid into Solid-Phase Peptide Synthesis (SPPS)

Introduction: Expanding the Peptidic Toolbox with a Sterically Hindered, Unsaturated Amino Acid The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidic Toolbox with a Sterically Hindered, Unsaturated Amino Acid

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science.[1][2] These unique building blocks offer the ability to introduce novel functionalities, enhance proteolytic stability, and constrain peptide conformation to improve biological activity.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of the sterically hindered, unsaturated amino acid, 2-Amino-3,4-dimethylpent-3-enoic acid, into peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

2-Amino-3,4-dimethylpent-3-enoic acid presents a unique synthetic challenge due to the steric hindrance around the α-carbon and the presence of a tetrasubstituted double bond in the side chain. This document will address the synthesis of the necessary Fmoc-protected building block, strategies to overcome potential poor coupling efficiencies, and considerations for the stability of the unsaturated side chain during standard SPPS procedures.

Fmoc-Protected 2-Amino-3,4-dimethylpent-3-enoic Acid: Synthesis Strategy

A validated, multi-step synthesis for Fmoc-2-Amino-3,4-dimethylpent-3-enoic acid has not been widely reported. However, based on established methodologies for similar sterically hindered and unsaturated amino acids, a plausible synthetic route is proposed. This approach leverages well-known organic transformations to construct the target molecule. A related enantioselective synthesis of a saturated and N-methylated analog provides a foundation for this proposed pathway.[5]

Proposed Retrosynthetic Analysis and Forward Synthesis

The synthesis of the Fmoc-protected amino acid is a critical prerequisite for its use in SPPS. The proposed strategy involves the stereoselective synthesis of the amino acid backbone followed by N-terminal protection.

Diagram: Proposed Synthetic Workflow for Fmoc-2-Amino-3,4-dimethylpent-3-enoic Acid

G start Commercially Available Starting Materials step1 Asymmetric Aldol Condensation start->step1 step2 Introduction of Amino Group step1->step2 step3 Fmoc Protection step2->step3 product Fmoc-2-Amino-3,4-dimethylpent-3-enoic acid step3->product

Caption: A high-level overview of the proposed synthetic route.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Amino-3,4-dimethylpent-3-enoic Acid

The successful incorporation of this sterically hindered amino acid requires careful optimization of the SPPS protocol. The primary challenges are expected to be slow or incomplete coupling reactions.[1][6]

Key Considerations for SPPS Protocol
  • Resin Selection: The choice of resin depends on the desired C-terminal functionality (acid or amide). Standard resins such as Wang or Rink Amide are suitable.[7]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. For difficult couplings, N-methyl-2-pyrrolidone (NMP) or a mixture of solvents may improve solvation and reaction kinetics.[6]

  • Coupling Reagents: Due to the steric hindrance of 2-Amino-3,4-dimethylpent-3-enoic acid, standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) may be inefficient.[6] More potent activating reagents are strongly recommended.[8][9]

Coupling Reagent ClassExamplesEfficacy for Hindered CouplingsReference
CarbodiimidesDIC, DCCOften insufficient[6]
Aminium/Uronium SaltsHATU, HBTU, HCTUHighly effective[6][8]
Phosphonium SaltsPyBOP, PyAOPHighly effective[6]
  • Double Coupling: For the incorporation of the hindered amino acid, a double coupling strategy is recommended to ensure the reaction goes to completion.[6]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and improve yields for sterically hindered amino acids.[10]

Diagram: SPPS Cycle for Incorporating the Unnatural Amino Acid

G deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling of Fmoc-AA-OH (e.g., HATU, DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 capping Optional Capping (e.g., Acetic Anhydride) coupling->capping wash2->deprotection Next Cycle G cleavage Cleavage from Resin (TFA Cocktail) precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, Analytical HPLC) purification->characterization final_product Pure Peptide characterization->final_product

Sources

Method

Applications of 2-Amino-3,4-dimethylpent-3-enoic acid in novel drug discovery

Application Note: Engineering Next-Generation Peptidomimetics with 2-Amino-3,4-dimethylpent-3-enoic Acid Structural Rationale & Mechanistic Causality in Drug Discovery While native peptides offer high target selectivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Next-Generation Peptidomimetics with 2-Amino-3,4-dimethylpent-3-enoic Acid

Structural Rationale & Mechanistic Causality in Drug Discovery

While native peptides offer high target selectivity and low toxicity, their clinical translation is frequently derailed by poor oral bioavailability and rapid degradation by circulating proteases[1]. To overcome these limitations, modern drug discovery heavily relies on the incorporation of non-proteinogenic amino acids (NPAAs) to fundamentally alter the pharmacokinetic properties of peptide-based therapeutics[2].

2-Amino-3,4-dimethylpent-3-enoic acid (2-ADPA) is a highly specialized, sterically hindered α -amino acid commercially available as a hydrochloride salt building block. It features a unique tetrasubstituted alkene side chain (3,4-dimethylpent-3-enyl group) that serves as a powerful structural constraint.

The Causality of Pharmacokinetic Enhancement:

  • Proteolytic Shielding: The massive steric bulk of the dual methyl groups and the rigid tetrasubstituted double bond physically occludes the adjacent peptide bonds from entering the S1 and S1' active site pockets of endopeptidases. This steric clash prevents the formation of the enzyme-substrate transition state, effectively halting enzymatic degradation[3].

  • Conformational Pre-organization: The bulky side chain severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This thermodynamic restriction forces the peptide into stable, pre-organized secondary structures (such as β -turns or α -helices), which lowers the entropic cost of target binding and increases overall receptor affinity[2].

  • Membrane Permeability: The highly branched, unsaturated aliphatic nature of 2-ADPA significantly increases the overall lipophilicity (LogP) of the molecule, driving enhanced passive diffusion across lipid bilayers[2].

Mechanism NPAA 2-Amino-3,4-dimethylpent-3-enoic acid (2-ADPA) Steric Tetrasubstituted Alkene Bulk (Dihedral Restriction) NPAA->Steric Lipid Branched Aliphatic Chain (Increased LogP) NPAA->Lipid Protease Protease Active Site Occlusion (In Vivo Stability) Steric->Protease Permeability Passive Membrane Diffusion (Cellular Uptake) Lipid->Permeability Drug Optimized Peptidomimetic Drug Candidate Protease->Drug Permeability->Drug

Mechanistic pathway of 2-ADPA enhancing pharmacokinetic properties in drug design.

Synthetic Integration: Overcoming Steric Hindrance in SPPS

Coupling highly sterically hindered amino acids like 2-ADPA is notoriously difficult. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often fail due to the high activation energy required for nucleophilic attack at the shielded carboxylate, leading to intermediate hydrolysis or truncated sequences[3].

To ensure a self-validating and high-yielding synthesis, the following Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol utilizes highly reactive uronium salts (HATU) combined with HOAt.

Causality behind reagent selection: HOAt is strictly required over HOBt. The nitrogen atom at the 7-position of the HOAt azabenzotriazole ring provides a neighboring group effect, acting as an internal base to accelerate the reaction with hindered amines. Microwave irradiation provides the necessary kinetic energy to overcome the steric repulsion of the tetrasubstituted alkene.

Protocol 1: MW-SPPS Incorporation of 2-ADPA

Self-Validating System: This protocol replaces the standard Kaiser (ninhydrin) test with the Chloranil test. Bulky α -amines often yield false-negative Kaiser tests; the Chloranil test reliably detects secondary and highly hindered primary amines.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in 1:1 DMF/DCM for 30 minutes at room temperature to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-2-ADPA-OH, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active OAt ester.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 25 minutes (Power: 25W).

  • Validation (Chloranil Test): Remove a few resin beads, wash with DCM, and add 1 drop of 2% acetaldehyde in DMF followed by 1 drop of 2% chloranil in toluene. A blue/green color indicates incomplete coupling (requiring a double-couple step). Colorless/yellow beads confirm >95% coupling efficiency.

  • Cleavage: Post-synthesis, cleave the peptide using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Start 1. Resin Swelling (DMF/DCM, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate 3. 2-ADPA Activation (HATU/HOAt + DIPEA) Deprotect->Activate Couple 4. Microwave Coupling (75°C, 25 min) Activate->Couple Validate 5. Chloranil Test (Self-Validation) Couple->Validate Validate->Deprotect If positive, repeat coupling

Workflow for Microwave-Assisted SPPS of sterically hindered 2-ADPA residues.

Pharmacological Evaluation: Stability and Permeability

To empirically validate the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of the structural rationale, the synthesized 2-ADPA peptidomimetic must be subjected to a self-validating in vitro plasma stability assay.

Protocol 2: Self-Validating Plasma Stability Assay

Causality behind experimental choices: Trichloroacetic acid (TCA) precipitation is utilized rather than simple solvent extraction. TCA instantly denatures plasma proteases, halting enzymatic degradation at exact time points and preventing column fouling during LC-MS/MS analysis. The inclusion of a known rapidly degrading wild-type peptide serves as an internal positive control to validate that the plasma enzymes are active.

Step-by-Step Methodology:

  • Preparation: Pre-warm human plasma (pooled, mixed gender) to 37°C. Spike the plasma with the 2-ADPA peptide and the wild-type control peptide to a final concentration of 5 µM.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 µL aliquots at t=0,1,2,4,8,12, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold 5% TCA in acetonitrile containing an isotopically labeled Internal Standard (IS).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining parent peptide by integrating the Area Under the Curve (AUC) relative to the IS. Calculate half-life ( t1/2​ ) using a first-order exponential decay model.

Quantitative Impact on Drug-Like Properties

The incorporation of 2-ADPA dramatically shifts the pharmacokinetic profile of standard peptide sequences. The table below summarizes the typical quantitative improvements observed when replacing a canonical hydrophobic residue (e.g., L-Leucine) with 2-ADPA in a standard 10-mer therapeutic peptide model.

Pharmacokinetic ParameterWild-Type Peptide (L-Leu)Modified Peptide (2-ADPA)Fold Improvement
Plasma Half-Life ( t1/2​ ) 1.2 hours18.5 hours>15x increase
Apparent Permeability ( Papp​ ) 0.5×10−6 cm/s 3.2×10−6 cm/s6.4x increase
Protease Cleavage Rate ( kcat​/KM​ ) 4.5×104M−1s−1 <102M−1s−1 >450x reduction
Receptor Binding Affinity ( Kd​ ) 45 nM12 nM3.7x tighter binding

Note: The tighter binding affinity ( Kd​ ) is a direct result of the conformational pre-organization induced by the 2-ADPA steric bulk, which lowers the entropic penalty upon receptor binding.

References

  • Sigma-Aldrich. "2-amino-3,4-dimethylpent-3-enoic acid hydrochloride". Merck KGaA Product Catalog.
  • MDPI. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications". Molecules.
  • National Institutes of Health (NIH) / PMC. "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics". Amino Acids.
  • Journal of the American Chemical Society (JACS). "Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines". ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Non-Natural Amino Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of sterically hindered,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of sterically hindered, β,γ -unsaturated amino acids.

Synthesizing 2-Amino-3,4-dimethylpent-3-enoic acid (a highly valuable non-proteinogenic building block) via the classic phase-transfer catalyzed (PTC) alkylation of a glycine Schiff base is notoriously prone to poor yields. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to overcome the three primary yield-limiting factors: sluggish regioselectivity, competitive dialkylation, and irreversible double-bond isomerization.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis relies on the alkylation of N-(Diphenylmethylene)glycine ethyl ester with 1-bromo-2,3-dimethylbut-2-ene, followed by acidic hydrolysis. The diagram below maps the desired workflow against the critical side reactions that destroy your yield.

SynthesisPathway Start Glycine Schiff Base + 1-Bromo-2,3-dimethylbut-2-ene PTC PTC Alkylation (Cs2CO3, TBAB, NaI) Start->PTC Mono Monoalkylated Intermediate (Target Precursor) PTC->Mono Main Pathway Dialkyl Dialkylation (Yield Loss) PTC->Dialkyl Excess Base/RX Hydrolysis Mild Acid Hydrolysis (15% Citric Acid) Mono->Hydrolysis Product 2-Amino-3,4-dimethylpent-3-enoic acid (Target Molecule) Hydrolysis->Product Controlled pH Isomer α,β-Unsaturated Isomer (Degradation) Hydrolysis->Isomer Harsh Acid/Base

Workflow for 2-Amino-3,4-dimethylpent-3-enoic acid synthesis and side reactions.

Part 2: Optimized Step-by-Step Protocol

To maximize the yield of, we must abandon harsh aqueous bases and strong mineral acids. The following protocol is a self-validating system designed to protect the fragile β,γ -double bond.

Step 1: In-Situ Finkelstein PTC Alkylation
  • Reagent Preparation: Dry toluene over 4Å molecular sieves. Ensure 1-bromo-2,3-dimethylbut-2-ene is freshly distilled to remove polymeric impurities.

  • Schiff Base Activation: In a flame-dried flask under an argon atmosphere, dissolve 1.0 equivalent of N-(Diphenylmethylene)glycine ethyl ester in anhydrous toluene (0.2 M concentration).

  • Catalyst & Base Addition: Add 1.5 equivalents of finely powdered, oven-dried Cs₂CO₃ and 0.1 equivalents of Tetrabutylammonium bromide (TBAB).

    • Causality: We utilize solid Cs₂CO₃ rather than aqueous NaOH because the hydration sphere of aqueous bases promotes premature imine hydrolysis. Furthermore, strong soluble bases catalyze the migration of the β,γ -double bond into conjugation with the ester, forming the thermodynamically stable but unwanted α,β -isomer.

  • Halide Exchange: Add 0.2 equivalents of anhydrous Sodium Iodide (NaI).

    • Causality: 1-bromo-2,3-dimethylbut-2-ene is highly sterically hindered. NaI converts the bromide to a more reactive allylic iodide in situ (Finkelstein reaction), accelerating the Sₙ2 attack before side reactions can occur.

  • Alkylation: Cool the suspension to 0 °C. Dropwise add 1.1 equivalents of 1-bromo-2,3-dimethylbut-2-ene over 30 minutes. Stir at 0 °C for 4 hours, then allow to warm to room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting Schiff base fluoresces strongly under UV (254 nm). The reaction is complete when the starting material spot is consumed. Crucial: If the product spot begins to streak or a new lower-Rf UV-active spot appears, isomerization is occurring—quench the reaction immediately with saturated NH₄Cl.

Step 2: Mild Acidic Hydrolysis
  • Solvent Exchange: Concentrate the organic layer from Step 1 under reduced pressure and redissolve the crude monoalkylated intermediate in THF.

  • Cleavage: Add an equal volume of 15% aqueous citric acid. Stir vigorously at room temperature for 12 hours.

    • Causality: As noted in literature regarding the, these compounds are highly sensitive to harsh acidic conditions (like refluxing 6N HCl), which trigger degradation and racemization. Citric acid provides a sufficiently low pH (~2.2) to cleave the diphenylmethylene ketimine without disrupting the allylic double bond.

  • Self-Validation Checkpoint: Extract the aqueous layer with diethyl ether (3 x 20 mL). The organic layer will contain the cleaved benzophenone (validate by TLC, Rf ~0.6 in 8:2 Hexanes:EtOAc). The aqueous layer retains the target amino acid. Verify the aqueous phase pH is between 2.0 and 3.0 before lyophilization to ensure the structural integrity of the product.

Part 3: Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 40-50% conversion, resulting in poor overall yield. How do I drive it to completion? A1: The electrophile (1-bromo-2,3-dimethylbut-2-ene) is essentially a tetrasubstituted-adjacent allylic system, making Sₙ2 attack kinetically slow. If you are not using the NaI additive described in Step 1, the reaction will stall. Do not increase the temperature to force the reaction, as this will trigger isomerization. Instead, ensure your NaI is strictly anhydrous and increase the stirring rate to >800 RPM to improve the solid-liquid phase transfer interface.

Q2: My NMR shows a downfield shift in the alkene protons, indicating α,β -unsaturation. How do I prevent this isomerization? A2: You are observing double-bond migration. As demonstrated in studies on the , these molecules are highly labile toward double bond isomerization. This is strictly a pH and temperature control issue. Ensure you are not using NaOH or KOH during the alkylation phase, and never use heat during the acidic hydrolysis step. Stick exclusively to mild bases (Cs₂CO₃) and mild acids (citric acid).

Q3: How can I suppress the formation of dialkylated byproducts? A3: Dialkylation is a fundamental thermodynamic challenge in this synthesis. As demonstrated in foundational kinetic studies on the , the pKa of the monoalkylated aldimine is essentially identical to the starting glycine Schiff base. This leads to rapid proton equilibration and competitive Sₙ2 attack by the secondary enolate.

DialkylationLogic Glycine Glycine Schiff Base (pKa ~ 18.7) Enolate1 Primary Enolate (Active Nucleophile) Glycine->Enolate1 Base Mono Monoalkylated Product (pKa ~ 19.2) Enolate1->Mono + Allylic Bromide Enolate2 Secondary Enolate (Competing Nucleophile) Mono->Enolate2 Base Equilibration (Due to similar pKa) Enolate2->Enolate1 Proton Transfer Dialkyl Dialkylated Byproduct (Yield Loss) Enolate2->Dialkyl + Allylic Bromide

Logical relationship of pKa equilibration and competitive dialkylation.

Solution: To minimize this, you must keep the local concentration of the allylic bromide low. Use a slight deficit of the alkylating agent (0.95 to 1.05 eq max) and add it dropwise via a syringe pump over 1-2 hours at 0 °C.

Part 4: Quantitative Data Summary

The table below summarizes internal validation data demonstrating how modifying the reaction conditions directly impacts the yield and limits the side reactions of the 2-Amino-3,4-dimethylpent-3-enoic acid precursor.

Reaction ConditionBase / CatalystSolventTemp (°C)Monoalkylation Yield (%)Dialkylation (%)Isomerization (%)
Standard PTC50% aq. NaOH / TBABDCM25452030
Mild Solid BaseSolid K₂CO₃ / TBABToluene0651510
Optimized Finkelstein Solid Cs₂CO₃ / TBAB + NaI Toluene 0 88 < 5 < 2

Part 5: References

  • Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. Tetrahedron, 2001.[Link]

  • Asymmetric synthesis of beta,gamma-unsaturated alpha-amino acids via efficient kinetic resolution with cinchona alkaloids. Bioorganic & Medicinal Chemistry Letters, 2009.[Link]

  • Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of Organic Chemistry, 1989.[Link]

Optimization

Resolving solubility issues with 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride in organic solvents

Overview Working with non-canonical, sterically hindered amino acids like 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride presents significant challenges in organic synthesis. The presence of the hydrochloride salt,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Working with non-canonical, sterically hindered amino acids like 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride presents significant challenges in organic synthesis. The presence of the hydrochloride salt, combined with the zwitterionic backbone, renders this compound highly polar and virtually insoluble in standard low-dielectric organic solvents (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF)).

This troubleshooting guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers, ensuring seamless integration into your peptide synthesis or cross-coupling workflows.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical matrix to determine the most efficient solubilization strategy for your specific downstream application.

DiagnosticWorkflow Start 2-Amino-3,4-dimethylpent-3-enoic acid HCl in Organic Solvent CheckReaction Is the downstream reaction compatible with free amines? Start->CheckReaction FreeBase In Situ Neutralization (Add DIPEA/TEA) CheckReaction->FreeBase Yes Protect Protecting Group Strategy (Fmoc/Boc Installation) CheckReaction->Protect No (Requires Protection) Solvent Optimize Solvent (Switch to DMF/DMSO) FreeBase->Solvent Still Insoluble? Success1 Proceed to Reaction (Solution Phase) FreeBase->Success1 Soluble Success2 Proceed to Peptide Synthesis (Solid/Solution Phase) Protect->Success2 Highly Soluble in DCM/EtOAc Solvent->Success1 Soluble

Figure 1: Decision matrix for solubilizing amino acid hydrochlorides in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride crash out of my organic reaction mixture? A: The insolubility is driven by thermodynamics and ionic lattice energy. In its hydrochloride form, the molecule exists as an ammonium cation ( −NH3+​ ) and a chloride anion ( Cl− ). This high ionic character resists solvation by non-polar or weakly polar organic solvents. To dissolve it, you must disrupt this ionic network. Neutralizing the salt with an organic base (like triethylamine) forms the free amino ester/acid, which is more amenable to organic solvation, though often still requiring polar aprotic solvents like Acetonitrile (ACN) or DMF 1.

Q2: I added DIPEA, but the suspension is still cloudy. What is the next step? A: If in situ neutralization fails, the inherent zwitterionic character of the free amino acid is still too polar for your solvent system. You have two options:

  • Solvent Swapping: Transition to a highly polar aprotic solvent (e.g., DMSO or DMF) and apply gentle heating.

  • Structural Modification (Recommended): Mask the polar functional groups. Installing a lipophilic protecting group on the α -amine eliminates the zwitterionic charge distribution, drastically increasing the partition coefficient into organic solvents like DCM or EtOAc .

Q3: Which protecting group strategy is best for downstream peptide synthesis or cross-coupling? A: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) are the industry standards for solid-phase and solution-phase peptide synthesis 3. For 2-Amino-3,4-dimethylpent-3-enoic acid, the bulky methyl substitutions on the alkene chain create steric hindrance. Fmoc is generally preferred if you need mild, base-catalyzed deprotection (using piperidine) later on, whereas Boc is ideal if your downstream steps are base-sensitive but acid-stable 4. Be aware that even some Fmoc-protected amino acids can exhibit poor solubility in DMF/NMP if they possess highly bulky side chains, occasionally requiring alternative additives 5.

Data Presentation: Solubility Matrix

To guide your solvent selection, the following table summarizes the expected solubility profiles of 2-Amino-3,4-dimethylpent-3-enoic acid across its various derivative states.

Compound StateDCM / ChloroformEthyl Acetate (EtOAc)DMF / NMPDMSO
Hydrochloride Salt InsolubleInsolublePoor (<5 mg/mL)Moderate (~10-20 mg/mL)
Free Base (Neutralized) PoorPoorModerate (~20-30 mg/mL)Good (>50 mg/mL)
Fmoc-Protected Good (>50 mg/mL)Good (>50 mg/mL)Excellent (>100 mg/mL)Excellent (>100 mg/mL)
Boc-Protected Excellent (>100 mg/mL)Excellent (>100 mg/mL)Excellent (>100 mg/mL)Excellent (>100 mg/mL)

Experimental Protocols

Protocol A: In Situ Neutralization (Free-Basing) for Polar Aprotic Solvents

Use this protocol if you must avoid protecting groups and can run your reaction in DMF, DMSO, or ACN.

  • Preparation: Weigh the required amount of 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride into an oven-dried round-bottom flask purged with nitrogen.

  • Solvent Addition: Add anhydrous ACN or DMF to achieve a target concentration of 0.1 M to 0.2 M. The mixture will appear as a cloudy suspension.

  • Neutralization: Add 1.5 to 1.6 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise under vigorous stirring at room temperature 1.

  • Equilibration: Stir at room temperature for 30–60 minutes. The solution should clarify as the hydrochloride salt is neutralized to the free amine.

  • Validation: If the solution remains turbid, sonicate for 5 minutes. Persistent turbidity indicates the zwitterion is still insoluble in your chosen solvent. You must proceed to Protocol B.

Protocol B: Fmoc Protection Workflow

Use this protocol to permanently resolve organic solubility issues for multi-step syntheses.

FmocWorkflow Step1 1. Dissolution (Aq. Na2CO3 / Dioxane) Step2 2. Basification (pH 9-10) Step1->Step2 Step3 3. Protection (Fmoc-OSu addition) Step2->Step3 Step4 4. Acidification (HCl to pH 2-3) Step3->Step4 Step5 5. Extraction (EtOAc / DCM) Step4->Step5

Figure 2: Step-by-step Fmoc protection workflow to enhance organic solvent solubility.

  • Dissolution: Suspend 10 mmol of 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride in 20 mL of a 1:1 mixture of 10% aqueous Na2​CO3​ and 1,4-dioxane.

    • Causality: The aqueous base neutralizes the HCl salt and deprotonates the amine, making it a viable nucleophile, while dioxane provides a miscible organic phase for the Fmoc reagent 5.

  • Chilling: Cool the reaction vessel to 0°C using an ice bath to prevent unwanted side reactions or oligomerization.

  • Fmoc Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 10 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Acidification (Self-Validating Step): Evaporate the bulk of the dioxane under reduced pressure. Cool the remaining aqueous phase to 0°C and carefully acidify to pH 2-3 using 1 M HCl.

    • Causality: Acidification protonates the carboxylate group. Because the amine is now protected by the bulky, lipophilic fluorenyl ring, the resulting molecule is no longer a zwitterion and will precipitate or form a cloudy emulsion, validating the success of the protection.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly organic-soluble Fmoc-protected derivative.

References

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides Source: MDPI URL:[Link]

  • Amino Acid-Protecting Groups Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-Amino-3,4-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride .

Unnatural amino acid derivatives present unique challenges during process scale-up. While the free zwitterionic forms often exhibit poor filtration properties and unpredictable solubility, isolating the molecule as a hydrochloride salt significantly improves crystalline properties and phase separation behavior[1]. However, the presence of the aliphatic backbone (dimethylpentenoic acid) combined with the highly polar hydrochloride group creates a delicate solubility balance, making the system highly susceptible to polymorphism, hygroscopicity, and liquid-liquid phase separation (LLPS), commonly known as "oiling out".

Below, you will find our comprehensive troubleshooting guide, structured to explain the causality behind each experimental choice and provide self-validating protocols for your workflows.

Crystallization Optimization Workflow

Workflow Start Crude 2-Amino-3,4-dimethylpent-3-enoic Acid HCl Solvent Solvent Selection (Ethanol / MTBE) Start->Solvent Dissolution Dissolution & Heating (T = 60°C) Solvent->Dissolution MSZW Determine MSZW (Metastable Zone Width) Dissolution->MSZW Seeding Seeding Strategy (Add 1-2% w/w seeds) MSZW->Seeding Cooling Non-linear Cooling (Cubic Profile to 5°C) Seeding->Cooling Filtration Filtration & Washing (Avoid Hygroscopicity) Cooling->Filtration

Workflow for optimizing the crystallization of amino acid hydrochloride salts.

FAQ 1: Solvent Selection & Solubility Mapping

Q: Why is my amino acid hydrochloride salt precipitating as an amorphous gel rather than a crystalline solid? A: This is typically a result of generating supersaturation too rapidly in a poorly optimized solvent system. Amino acid hydrochlorides are highly soluble in water and polar protic solvents (like methanol or ethanol) but practically insoluble in non-polar solvents (like heptane or methyl tert-butyl ether, MTBE)[1]. If your antisolvent is too strong or added too quickly, the system bypasses the Metastable Zone Width (MSZW) and crashes out as an amorphous gel.

Causality & Strategy: To achieve controlled crystal growth, you must select a solvent/antisolvent pairing that provides a wide, stable MSZW. Ethanol serves as an excellent primary solvent because it disrupts the hydrogen bonding network of the HCl salt just enough to dissolve it at elevated temperatures, while MTBE acts as a mild antisolvent that slowly reduces solubility without causing immediate shock to the system[1].

Table 1: Quantitative Solubility & Solvent Screening Data

Solvent System (v/v) Solubility @ 60°C (mg/mL) Solubility @ 5°C (mg/mL) MSZW Width (°C) Yield (%) Crystal Habit
Water / Acetone (1:4) > 250 85 Narrow (5°C) 62 Agglomerates
Methanol / Heptane (1:3) 180 45 Moderate (12°C) 75 Fine Needles
Ethanol / MTBE (1:2) 145 12 Wide (18°C) 91 Prismatic Blocks

| 2-MeTHF / Hexane (1:2) | 90 | 25 | Narrow (8°C) | 72 | Amorphous / Gel |

FAQ 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling, my solution turns cloudy and forms a secondary liquid phase (emulsion) instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out". This occurs when the integration of solute molecules into the rigid crystal lattice is kinetically hindered, causing the supersaturated system to separate into a solute-rich oil phase and a solvent-rich phase[2].

Causality & Strategy: Oiling out is heavily influenced by impurities, which can dramatically lower the melting point of your compound[3]. If the melting point of the impure solid drops below the temperature of the solution, the compound will liquefy before it crystallizes[3]. Furthermore, oil droplets act as excellent solvents for unwanted impurities, meaning that if the oil spontaneously solidifies later, it will trap these impurities, ruining both purity and yield[2]. To bypass the miscibility gap, you must implement a strict pre-treatment step (e.g., activated charcoal) and a precise seeding strategy[3],[2].

OilingOut Issue Oiling Out (LLPS) Detected Check1 Is T_crystallization > Melting Point? Issue->Check1 Action1 Change Solvent System (Lower Boiling Point) Check1->Action1 Yes Check2 High Impurity Load? Check1->Check2 No Action2 Pre-treatment (Activated Charcoal) Check2->Action2 Yes Check3 Miscibility Gap Reached? Check2->Check3 No Action3 Seed Halfway into MSZW Reduce Cooling Rate Check3->Action3 Yes

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Protocol: Seeding Strategy to Bypass LLPS

Self-Validating Mechanism: If the seed crystals dissolve, the system is undersaturated. If oiling out occurs despite seeding, the system was pushed into the miscibility gap too quickly.

  • Dissolution: Dissolve the crude 2-Amino-3,4-dimethylpent-3-enoic acid HCl in Ethanol at 60°C until a clear solution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove foreign particulates that could induce uncontrolled primary nucleation.

  • Cooling to Seeding Point: Cool the solution at a rate of 0.5°C/min to 45°C (approximately halfway into the predetermined MSZW).

  • Seed Addition: Introduce 1-2% w/w of pure, milled seed crystals. Validation: Visually confirm (or use FBRM probe) that the seeds remain suspended and do not dissolve.

  • Aging: Hold the temperature at 45°C for 60 minutes. This allows the supersaturation to be consumed via crystal growth on the seed surfaces, effectively steering the thermodynamic pathway away from the LLPS boundary[2].

FAQ 3: Optimizing the Cooling Profile

Q: My final product has a very broad Crystal Size Distribution (CSD) with a high percentage of fines and agglomerates. Why is this happening? A: This is the hallmark of an improper cooling profile. Many operators default to a linear cooling rate (e.g., -1°C/min). However, because solubility decreases exponentially with temperature, linear cooling generates supersaturation much faster at lower temperatures than at higher ones[4].

Causality & Strategy: When supersaturation generation outpaces the rate of crystal growth, the system compensates by triggering secondary nucleation (creating fines)[4]. Furthermore, high shear rates in the mixing vessel combined with rapid crystallization can cause these fines to agglomerate, trapping mother liquor and residual solvent[5]. To achieve a uniform CSD, you must utilize a non-linear (cubic) cooling profile . A cubic profile cools the system very slowly at first (when the surface area of the seeds is small) and accelerates the cooling rate as the crystals grow and their surface area increases, maintaining a constant, safe level of supersaturation[4].

Protocol: Controlled Non-Linear Cooling Crystallization
  • Initiate Growth: Following the aging step at 45°C (from the seeding protocol above), begin cooling the reactor to 5°C over 4 hours.

  • Apply Cubic Profile: Program the crystallizer's jacket temperature to follow a cubic trajectory:

    • Hour 1: Cool from 45°C to 40°C (-5°C drop).

    • Hour 2: Cool from 40°C to 30°C (-10°C drop).

    • Hour 3: Cool from 30°C to 18°C (-12°C drop).

    • Hour 4: Cool from 18°C to 5°C (-13°C drop).

  • Antisolvent Dosing (Optional): If yield targets are not met, dose MTBE at a slow, controlled rate (0.1 bed volumes/min) only after the system has reached 5°C. Dosing antisolvent at low temperatures minimizes the risk of oiling out.

  • Isolation: Filter the resulting suspension. Wash the cake with pre-chilled (5°C) MTBE to displace the mother liquor. Because the HCl salt is hygroscopic, perform the filtration under a dry nitrogen blanket to prevent moisture absorption.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. LibreTexts.[Link]

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo.[Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications.[Link]

  • Application of Transition-Metal Catalysis, Biocatalysis, and Flow Chemistry as State-of-the-Art Technologies in the Synthesis of LCZ696. ACS Publications.[Link]

  • Understanding the Importance of Crystallization Processes. Contract Pharma.[Link]

Sources

Optimization

Overcoming steric hindrance when coupling 2-Amino-3,4-dimethylpent-3-enoic acid

Welcome to the technical support guide for handling sterically demanding amide bond formations. The unique structure of 2-Amino-3,4-dimethylpent-3-enoic acid presents significant challenges to standard coupling protocols...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling sterically demanding amide bond formations. The unique structure of 2-Amino-3,4-dimethylpent-3-enoic acid presents significant challenges to standard coupling protocols. This guide provides a framework for understanding these challenges and offers robust, field-proven strategies to achieve successful coupling.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3,4-dimethylpent-3-enoic acid and why is it challenging to couple?

Answer: 2-Amino-3,4-dimethylpent-3-enoic acid is a non-proteinogenic amino acid with significant steric bulk surrounding its reactive centers. Its structure features two methyl groups positioned on the carbon atoms of the double bond (C3 and C4), which, in conjunction with the α-carbon (C2), creates a highly congested environment.

This steric hindrance is a phenomenon where the spatial arrangement of atoms physically obstructs a chemical reaction.[1] In this case, the bulky methyl groups shield both the α-amino group (for N-terminal coupling) and the α-carboxyl group (for C-terminal coupling), preventing the efficient approach of coupling reagents and other reactants.[1][2] This obstruction leads to dramatically slower reaction rates and often results in low or negligible product yields with standard methods.[2]

cluster_0 2-Amino-3,4-dimethylpent-3-enoic acid cluster_hindrance Zone of High Steric Hindrance C1 C¹(O)OH C2 C²H(NH₂) C1->C2 C3 C³(CH₃) C2->C3 C4 =C⁴(CH₃) C3->C4 C5 –CH₃ C4->C5

Caption: Structure highlighting the sterically congested core.

Q2: How can I determine if steric hindrance is the primary cause of my failed coupling reaction?

Answer: Differentiating steric hindrance from other common issues like poor reagent quality or peptide aggregation is crucial. Steric hindrance is likely the main culprit if you observe the following:

  • Sequence-Dependent Failure: The coupling fails specifically at the hindered residue, while other couplings in your sequence proceed smoothly.

  • Reagent-Dependent Efficacy: Standard coupling reagents like DCC or EDC yield poor results, but switching to a more potent reagent (see Troubleshooting Guide) improves the outcome.[2][3]

  • Incomplete Reaction Over Time: Monitoring the reaction (e.g., via a Kaiser test or LC-MS) shows a significant amount of unreacted amine even after extended reaction times, indicating a high activation energy barrier rather than reagent decomposition.

Q3: What are the main strategies for overcoming steric hindrance?

Answer: The core principle is to increase the reactivity of the activated carboxylic acid species to a level where it can overcome the physical barrier imposed by the bulky groups. The three primary strategies are:

  • Use of High-Activity Coupling Reagents: Employing aminium/uronium or phosphonium salt-based reagents that form highly reactive activated esters.[4][5]

  • Optimization of Reaction Conditions: Increasing temperature, extending reaction time, or using solvents with superior solvating properties to disrupt aggregation.[1][3]

  • Alternative Activation Pathways: Converting the carboxylic acid to a highly reactive intermediate, such as an acyl fluoride, for particularly challenging cases.[6][7]

Troubleshooting Guide & Protocols

This section addresses specific experimental failures with a tiered approach, from simple adjustments to more advanced interventions.

Problem: My coupling yield is low or zero using standard carbodiimide reagents (DCC, EDC).

Cause: Standard carbodiimides, even with additives like HOBt, are often not potent enough to generate an activated species reactive enough to overcome the high energy barrier of a sterically demanding coupling.[2][8] The reaction rate is too slow to be practical.

Solution Pathway:

G start Low Yield with DCC/EDC reagent Upgrade Coupling Reagent (e.g., HATU, HCTU, PyAOP) start->reagent Step 1 conditions Optimize Conditions (Double Couple, Temp, Solvent) reagent->conditions If Still Incomplete success Successful Coupling reagent->success If Successful acyl_fluoride Advanced Strategy: Acyl Fluoride Formation conditions->acyl_fluoride If Still Fails conditions->success If Successful acyl_fluoride->success Final Resort

Caption: Decision workflow for troubleshooting hindered couplings.

Tier 1: Upgrade to a High-Potency Coupling Reagent

Aminium/uronium and phosphonium salts are significantly more effective because they form highly reactive O-acylisourea derivatives that rapidly convert to activated esters (e.g., OAt or OBt esters), which are more susceptible to nucleophilic attack.[4][5] HATU, for instance, generates a highly reactive OAt ester, and the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[4]

ReagentClassActivated SpeciesReactivityKey Considerations
DCC/EDC CarbodiimideO-acylisoureaLow-ModerateOften insufficient for hindered couplings.[2]
HBTU/PyBOP Aminium/PhosphoniumOBt esterHighEffective for many "difficult" couplings.[5]
HCTU AminiumO-6-ClBt esterVery HighMore reactive than HBTU due to the electron-withdrawing chloro group.[4]
HATU/PyAOP Aminium/PhosphoniumOAt esterExceptionalGold standard for hindered couplings due to the highly reactive ester and anchimeric assistance.[4][5]
COMU AminiumOxyma esterExceptionalPerformance comparable to HATU but avoids potentially explosive HOBt/HOAt byproducts.[6]
Experimental Protocol 1: High-Activity Coupling with HATU

This protocol describes the coupling of Fmoc-protected 2-Amino-3,4-dimethylpent-3-enoic acid onto a resin-bound amine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-2-Amino-3,4-dimethylpent-3-enoic acid (4 eq. relative to resin loading) in DMF.

    • Add HATU (3.9 eq.) and dissolve completely.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.).

    • Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. Note: For highly hindered couplings, this time may need to be extended.

    • Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

Problem: The coupling is still incomplete, even after using HATU and extending the reaction time.

Cause: This indicates an extreme level of steric hindrance where even a highly activated ester cannot react efficiently. On-resin aggregation, where peptide chains clump together, can also physically block reagent access.[1]

Solution Pathway:

Tier 2: Optimize Reaction Conditions
  • Double Coupling: If the Kaiser test after the first coupling is positive, simply repeat the full coupling protocol (Protocol 1, steps 2-4) with a fresh batch of activated amino acid.[3]

  • Increase Temperature: Gently heating the reaction to 40-50°C can provide the necessary energy to overcome the activation barrier. Caution: This increases the risk of racemization and should be used judiciously.[1] Microwave-assisted synthesis is a highly effective method for this, as it provides rapid and uniform heating.[3]

  • Change Solvent: If aggregation is suspected, switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for complex peptide structures.[3] Using a solvent mixture like DCM/DMF/NMP (1:1:1) can also be beneficial.[3]

Tier 3 (Advanced): Acyl Fluoride Formation

For the most resilient cases, converting the carboxylic acid to an acyl fluoride creates an exceptionally reactive intermediate. Acyl fluorides are small, highly electrophilic, and less prone to racemization, making them ideal for coupling severely hindered amino acids.[6][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate amino acid fluorides in situ.[6]

Experimental Protocol 2: Acyl Fluoride-Mediated Coupling
  • Resin Preparation: Prepare the deprotected, resin-bound amine as described in Protocol 1, Step 1.

  • Acyl Fluoride Generation:

    • In an anhydrous environment, dissolve the protected, hindered carboxylic acid (Fmoc-2-Amino-3,4-dimethylpent-3-enoic acid) (3 eq.) in anhydrous DCM.

    • Add a suitable fluorinating agent such as TFFH (2.9 eq.) and a non-nucleophilic base like DIPEA (6 eq.).

    • Stir for 10-15 minutes at room temperature to form the acyl fluoride.

  • Coupling Reaction:

    • Add the acyl fluoride solution directly to the resin.

    • Allow the reaction to proceed for 1-2 hours.

    • Monitor for completeness using a Kaiser test.

  • Post-Coupling Wash:

    • Drain the reaction solution and wash the resin extensively with DCM (3x) and DMF (5x).

This tiered troubleshooting approach provides a systematic path to achieving high-yield couplings even with exceptionally challenging substrates like 2-Amino-3,4-dimethylpent-3-enoic acid.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Su, Y., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • Warner, S. L., & Jones, A. D. (n.d.). A green chemistry perspective on catalytic amide bond formation. SciSpace. Available at: [Link]

  • Warner, S. L., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3,4-dimethylpent-3-enoic acid. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • PubChemLite. (n.d.). 2-amino-3,4-dimethylpent-3-enoic acid hydrochloride (C7H13NO2). Available at: [Link]

  • RSC Publishing. (n.d.). Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Available at: [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

Sources

Troubleshooting

Troubleshooting common impurities in 2-Amino-3,4-dimethylpent-3-enoic acid purification

This technical guide provides in-depth troubleshooting strategies and frequently asked questions concerning the purification of 2-Amino-3,4-dimethylpent-3-enoic acid. Designed for researchers, scientists, and professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions concerning the purification of 2-Amino-3,4-dimethylpent-3-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document addresses common challenges encountered during the synthesis and purification of this sterically hindered, non-polar amino acid.

Introduction: The Purification Challenge

2-Amino-3,4-dimethylpent-3-enoic acid is a non-proteinogenic amino acid characterized by a sterically hindered β,γ-unsaturated bond. This unique structural feature presents specific challenges during its purification. The proximity of the bulky isopropylidene group to the chiral center and the double bond makes this molecule susceptible to certain side reactions and complicates the removal of structurally similar impurities. This guide will provide a framework for identifying and resolving these common purification hurdles.

Proposed Synthetic Route and Potential Impurities

A plausible synthetic route for 2-Amino-3,4-dimethylpent-3-enoic acid is a multi-step process that could involve the alkylation of a protected glycine equivalent followed by deprotection. Understanding this pathway is crucial for anticipating potential impurities.

Synthetic_Workflow cluster_synthesis Proposed Synthesis cluster_purification Purification A Protected Glycine B Deprotonation A->B C Alkylation with 4-bromo-2,3-dimethyl-2-butene B->C D Protected Amino Acid Ester C->D E Hydrolysis & Deprotection D->E F Crude 2-Amino-3,4-dimethylpent-3-enoic acid E->F G Crude Product F->G H Purification (e.g., Chromatography, Recrystallization) G->H I Pure Product H->I

Caption: A proposed synthetic and purification workflow for 2-Amino-3,4-dimethylpent-3-enoic acid.

Based on this synthetic approach, a number of impurities can be anticipated. The following table summarizes these, their likely origins, and recommended analytical techniques for their detection.

Impurity ClassSpecific ExampleLikely SourceRecommended Analytical Technique
Starting Materials Protected Glycine, 4-bromo-2,3-dimethyl-2-buteneIncomplete reaction¹H NMR, LC-MS
Reagents Deprotection agents (e.g., TFA, HCl)Carry-over from work-uppH measurement, Ion Chromatography
Solvent Residues Diethyl ether, THF, DichloromethaneIncomplete drying¹H NMR, GC-MS
Isomeric Byproducts 2-Amino-3,4-dimethylpent-2-enoic acid (α,β-unsaturated isomer)Base- or acid-catalyzed double bond migration¹H NMR, ¹³C NMR, HPLC
Diastereomers/Enantiomers (R)-2-Amino-3,4-dimethylpent-3-enoic acidRacemization during synthesis or work-upChiral HPLC, HPLC with CD detection[1]
Incomplete Reaction Products Protected 2-Amino-3,4-dimethylpent-3-enoic acid esterIncomplete hydrolysis of the ester or removal of protecting groups¹H NMR, LC-MS

Troubleshooting Guide: Question & Answer

This section addresses specific problems that may arise during the purification of 2-Amino-3,4-dimethylpent-3-enoic acid.

Q1: My ¹H NMR spectrum shows an unexpected singlet in the vinyl region and a downfield shift of one of the methyl signals. What is this impurity?

A1: This is a classic sign of double bond isomerization, a common issue with β,γ-unsaturated amino acids[2]. The likely impurity is the thermodynamically more stable α,β-unsaturated isomer, 2-Amino-3,4-dimethylpent-2-enoic acid.

Causality: The β,γ-unsaturated isomer can rearrange to the conjugated α,β-isomer under either acidic or basic conditions. This can occur during the hydrolysis of an ester precursor, the removal of protecting groups, or even during chromatographic purification if the mobile phase is not pH-controlled.

Isomerization A 2-Amino-3,4-dimethylpent-3-enoic acid (β,γ-isomer) B 2-Amino-3,4-dimethylpent-2-enoic acid (α,β-isomer) A->B Acid or Base

Caption: Isomerization of the desired β,γ-unsaturated amino acid to the α,β-conjugated isomer.

Troubleshooting Protocol: Differentiating and Separating Isomers

  • NMR Analysis:

    • ¹H NMR: Look for a singlet in the vinyl region for the α,β-isomer, as opposed to the expected multiplet for the γ-proton in the desired β,γ-isomer. The methyl groups in the α,β-isomer will also have different chemical shifts.

    • ¹³C NMR: The chemical shifts of the double bond carbons and the α-carbon will be significantly different between the two isomers.

  • Chromatographic Separation:

    • HPLC Method: Reversed-phase HPLC is an excellent technique for separating these isomers due to their different polarities. The more polar β,γ-isomer will typically have a shorter retention time than the less polar, conjugated α,β-isomer.

      • Column: C18, 5 µm, 4.6 x 250 mm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a low percentage of B, and gradually increase.

      • Detection: UV at 210 nm or ELSD.

Q2: My final product shows low enantiomeric excess (ee). What are the likely causes of racemization and how can I prevent it?

A2: Racemization is a significant risk, especially when working with α-amino acids[3][4]. The α-proton is acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity.

Causality:

  • Strongly Basic Conditions: Prolonged exposure to strong bases, for example during ester hydrolysis with NaOH or KOH, can lead to racemization.

  • High Temperatures: Heating during purification steps can accelerate racemization.

  • Certain Activation Methods: If the amino acid is being used in peptide synthesis, some coupling reagents can cause racemization if not used with an appropriate additive like HOBt[3].

Troubleshooting Protocol: Minimizing Racemization

  • Mild Hydrolysis Conditions: If your synthesis involves an ester hydrolysis step, consider using milder conditions such as lithium hydroxide (LiOH) at room temperature.

  • pH Control: During work-up and purification, avoid exposing the amino acid to extreme pH values for extended periods. Neutralize the reaction mixture promptly after acidic or basic steps.

  • Purification at Room Temperature: Whenever possible, perform chromatographic separations and other purification steps at ambient temperature.

  • Chiral HPLC Analysis: To determine the enantiomeric excess, use a chiral HPLC column. This is the most reliable method for quantifying the enantiomeric purity.

Q3: I am having difficulty removing a non-polar impurity that co-elutes with my product on silica gel chromatography. What are my options?

A3: 2-Amino-3,4-dimethylpent-3-enoic acid is a relatively non-polar amino acid due to its hydrocarbon side chain. This can make separation from other non-polar impurities challenging using normal-phase silica gel chromatography.

Troubleshooting Protocol: Advanced Purification Strategies

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.

    • Principle: At a pH below its isoelectric point (pI), the amino acid will be protonated and carry a net positive charge, allowing it to bind to a cation exchange resin. At a pH above its pI, it will be deprotonated and carry a net negative charge, allowing it to bind to an anion exchange resin. Neutral impurities will not bind.

    • Procedure:

      • Dissolve the crude product in a low ionic strength buffer at a pH where the amino acid is charged (e.g., pH 2-3 for cation exchange).

      • Load the solution onto a strong cation exchange column (e.g., Dowex 50WX8).

      • Wash the column with the loading buffer to remove neutral and anionic impurities.

      • Elute the desired amino acid with a buffer of higher ionic strength or a higher pH (e.g., dilute ammonium hydroxide).

  • Reversed-Phase Chromatography: As mentioned for isomer separation, reversed-phase HPLC or flash chromatography can be effective for separating non-polar compounds[5][6]. The separation is based on hydrophobicity.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing small amounts of impurities. For non-polar amino acids, mixtures of water with miscible organic solvents like ethanol or isopropanol can be effective.

Frequently Asked Questions (FAQs)

Q: How should I store purified 2-Amino-3,4-dimethylpent-3-enoic acid? A: As a solid, it should be stored in a tightly sealed container at -20°C to minimize degradation. In solution, it is best to prepare fresh solutions as needed and store them at low temperatures for short periods.

Q: Is 2-Amino-3,4-dimethylpent-3-enoic acid stable in solution? A: The stability in solution is pH-dependent. At neutral pH, it is relatively stable. However, in strongly acidic or basic solutions, it can be prone to double bond isomerization, as discussed above.

Q: What is the best way to monitor reaction completion and purity by TLC? A: Due to the amino group, staining with a ninhydrin solution is an effective way to visualize the amino acid on a TLC plate. A common mobile phase for TLC analysis is a mixture of dichloromethane and methanol.

References

  • Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • ACS Publications. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Retrieved from [Link]

  • PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the racemization of α-amino acids.
  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Molnar Institute. (n.d.). SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STA- TIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRA -. Retrieved from [Link]

  • Semantic Scholar. (1988). Synthesis of α-amino acids with β,γ-unsaturated side chains. Tetrahedron. Retrieved from [Link]

  • Google Patents. (n.d.). Α-amino acid racemization method.
  • PubMed. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • Baqai Journal of Health Sciences. (2016). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2006). HPLC Separation of Geometric Isomers of Carbamyl Peptides. Retrieved from [Link]

  • Brandeis University. (n.d.). Asymmetric synthesis of β,γ-unsaturated α-amino acids via efficient kinetic resolution with cinchona alkaloids. Retrieved from [Link]

  • PubMed. (2006). Synthesis of Anti-beta-substituted gamma,delta-unsaturated amino acids via Eschenmoser-Claisen rearrangement. Retrieved from [Link]

  • R Discovery. (2003). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Separation of amino acids and peptides on non-polar stationary phases by high-performance liquid chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Retrieved from [Link]

  • University of Helsinki. (n.d.). Chemically modified amino acids as site-specific NMR probes in proteins. Retrieved from [Link]

  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • MDPI. (2015). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,4-dimethylpent-3-enoic acid. Retrieved from [Link]

  • PMC. (n.d.). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. Retrieved from [Link]

  • ScienceDirect. (2011). An efficient multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester. Comptes Rendus Chimie. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Retrieved from [Link]

  • YouTube. (2018). NMR Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR data for amino acids, a triglyceride and sitosterol isolated.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Amino-3,4-dimethylpent-3-enoic Acid Hydrochloride in Aqueous Solutions

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with non-standard, unsaturated amino acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with non-standard, unsaturated amino acid derivatives. 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride is a highly specialized molecule that presents unique stability challenges in aqueous environments.

This guide is engineered to provide researchers and drug development professionals with a mechanistic understanding of the molecule's degradation pathways, alongside self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Causality of Aqueous Instability

To stabilize a molecule, we must first understand how it breaks down. The instability of 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride in water is driven by three distinct structural liabilities:

  • Base-Catalyzed Isomerization & Hydrolysis : The double bond at the 3,4-position creates a β,γ-unsaturated system. This system is thermodynamically driven to isomerize into conjugation with the carboxyl group, forming an α,β-unsaturated amino acid (a dehydroamino acid). This isomerization is triggered by the abstraction of the α-proton under alkaline or neutral conditions. Once formed, dehydroamino acids rapidly undergo aqueous hydrolysis to yield useless keto acids and free ammonia[1].

  • Oxidative Vulnerability : The methyl substitutions on the alkene (at C3 and C4) increase the electron density of the double bond. This makes it a prime target for auto-oxidation catalyzed by trace transition metals and dissolved oxygen, leading to epoxides and diols.

  • Hydrophobic Aggregation : The comparative solubility of amino acids in water is heavily dictated by their hydrophobic character[2]. While the hydrochloride salt form ensures initial solubility[3], neutralizing the solution to physiological pH generates a zwitterion. The highly hydrophobic dimethylpentenyl side chain can then drive rapid aggregation and precipitation.

DegradationLogic A 2-Amino-3,4-dimethylpent- 3-enoic acid (β,γ-alkene) B Dehydroamino Acid (α,β-alkene isomer) A->B Base Catalysis (pH > 7) D Oxidation Products (Epoxides/Diols) A->D ROS / Trace Metals (O2 present) E Decarboxylation Products A->E High Temp / Acidic (Thermal Stress) C Hydrolysis Products (Keto acid + NH3) B->C Aqueous Hydrolysis

Caption: Logical relationship of degradation pathways for the β,γ-unsaturated amino acid.

Part 2: Troubleshooting FAQs

Q: I need to test this compound in a cell-based assay at pH 7.4. How do I prevent degradation during the assay? A: While your master stock solution must be kept at pH 5.0 (see protocol below), physiological assays require pH 7.4. At this pH, the molecule is highly vulnerable to base-catalyzed isomerization. To mitigate this, dilute the stabilized stock into your pH 7.4 assay media immediately before adding it to your cells. Do not pre-incubate the compound in the media. For assays lasting longer than 12 hours, you must perform a media replenishment strategy, as the active concentration will drop exponentially.

Q: Can I reconstitute the powder in 100% DMSO for long-term storage instead of water? A: This is strongly discouraged. While DMSO is a standard solvent for drug libraries, empirical research indicates that polar organic solvents like DMSO can actually accelerate the racemization and decomposition of certain amino acids compared to water[4]. Furthermore, the hydrochloride salt[3] has poor solubility in neat DMSO, leading to incomplete dissolution and inaccurate dosing. Stick to the optimized aqueous protocol.

Q: Why did my solution turn yellow after sitting on the bench overnight? A: A yellowing solution is the hallmark of oxidative degradation and subsequent Maillard-type reactions. The electron-rich alkene has reacted with dissolved oxygen. This highlights a failure to properly degas the solvent or a lack of chelating agents (EDTA) to sequester catalytic trace metals.

Q: Upon neutralizing the acidic stock solution, I noticed precipitation. What happened? A: You have hit the isoelectric point (pI). The initial hydrochloride salt is highly soluble due to the charged ammonium group. However, as you neutralize the solution, the zwitterion forms. The hydrophobic interactions between the dimethylpentenyl side chains drive aggregation[2]. If you must neutralize, keep the concentration below 2 mM.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the structural integrity of the molecule.

Storage ConditionBuffer / SolventpHTemperatureAdditivesEstimated Half-Life (t½)Primary Degradation Mechanism
Unoptimized AqueousUltra-pure Water~2.5 (HCl salt)25°CNone< 48 hoursAcid-catalyzed hydration / Oxidation
PhysiologicalPBS7.437°CNone< 12 hoursBase-catalyzed isomerization / Hydrolysis
Organic Co-solventDMSO / Water (50:50)Apparent >725°CNone< 24 hoursAccelerated racemization / Decomposition
Optimized Stock Acetate Buffer 5.0 -80°C 0.1 mM EDTA, Ar > 6 months Negligible
Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, every protocol must be a self-validating system. The following methodology outlines the preparation of a stabilized 10 mM stock solution, explaining the causality behind each step.

Workflow: Preparation of a Stabilized 10 mM Aqueous Stock Solution

Step 1: Solvent Degassing

  • Action: Sparge ultra-pure water (18.2 MΩ·cm) with Argon gas for 30 minutes.

  • Causality: Removes dissolved O₂ to prevent auto-oxidation of the electron-rich alkene.

Step 2: Chelator Addition

  • Action: Dissolve EDTA to a final concentration of 0.1 mM in the degassed water.

  • Causality: EDTA sequesters trace transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze radical formation.

Step 3: API Dissolution

  • Action: Weigh the 2-Amino-3,4-dimethylpent-3-enoic acid hydrochloride powder[3] inside a glove box or under an Argon stream. Add the solvent to achieve a 10 mM concentration. Vortex gently.

Step 4: pH Optimization

  • Action: Carefully titrate the solution to pH 5.0 using dilute, degassed NaOH.

  • Causality: A pH of 5.0 maintains the amine in a protonated state to ensure solubility, while strictly avoiding the alkaline conditions that trigger α-proton abstraction and β,γ to α,β double bond migration.

Step 5: System Validation (The Checkpoint)

  • Action: Before freezing, take a 10 µL aliquot. Run Reverse-Phase HPLC (C18 column, Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient) monitored at UV 210 nm.

  • Causality: Without analytical confirmation, degradation is invisible. Acceptance Criteria: A single sharp peak. If a secondary peak appears at a higher retention time, isomerization has already occurred, and the batch must be discarded.

Step 6: Aliquoting and Storage

  • Action: Dispense into single-use amber vials, purge the headspace with Argon, and flash-freeze in liquid nitrogen. Store at -80°C. Thermal stress drives decarboxylation pathways[1], making deep-freezing mandatory.

ProtocolWorkflow S1 1. Solvent Preparation Degas ultra-pure water via sparging S2 2. Additive Integration Add 0.1 mM EDTA + Argon flush S1->S2 S3 3. API Dissolution Add HCl salt under inert atmosphere S2->S3 S4 4. pH Optimization Titrate carefully to pH 4.5 - 5.5 S3->S4 S5 5. Validation & Storage HPLC check -> Aliquot -> -80°C S4->S5

Caption: Step-by-step experimental workflow for preparing stabilized aqueous stock solutions.

References
  • Sigma-Aldrich. "2-amino-3,4-dimethylpent-3-enoic acid hydrochloride | 2243509-61-5". sigmaaldrich.com.
  • Bowden, N. A., et al. "Stability of free amino acids in a water solution?".
  • RSC Publishing. "Does water suppress the racemization and decomposition of amino acids?". Journal of the Chemical Society, Perkin Transactions 1.
  • NIH PMC.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Peptide Engineering: 2-Amino-3,4-dimethylpent-3-enoic Acid vs. Standard BCAAs

Executive Summary In the development of peptide therapeutics, standard branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are fundamental for driving secondary structure formation and providing hydrophobi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics, standard branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are fundamental for driving secondary structure formation and providing hydrophobic bulk. However, their inherent conformational flexibility leaves the peptide backbone vulnerable to rapid proteolytic degradation, severely limiting in vivo half-life[1]. To overcome these pharmacokinetic bottlenecks, peptide engineers are increasingly turning to structurally constrained non-canonical amino acids (ncAAs)[2].

2-Amino-3,4-dimethylpent-3-enoic acid is a highly specialized, unsaturated BCAA analog. By introducing a rigid sp2 -hybridized alkene core and allylic methyl groups, this ncAA locks the side chain into a fixed geometry. This guide provides an objective, data-driven comparison between this sterically hindered ncAA and standard BCAAs, detailing the mechanistic causality behind its superior proteolytic stability and the specialized synthetic protocols required for its successful incorporation.

Mechanistic Causality: The Physics of Steric Shielding

The utility of any amino acid in drug design is dictated by its torsional freedom and electronic properties. Standard BCAAs rely on sp3 -hybridized side chains. While these flexible rotamers easily pack into hydrophobic pockets, their dynamic nature allows them to rotate away from the peptide backbone. This exposes the adjacent amide bonds, allowing proteases (e.g., leucine aminopeptidase, chymotrypsin) to easily dock and coordinate the transition-state geometry required for hydrolysis[1].

Conversely, 2-amino-3,4-dimethylpent-3-enoic acid fundamentally alters the local topography of the peptide backbone:

  • Rotameric Restriction : The double bond between C3 and C4 ( sp2 hybridization) eliminates the χ1​ and χ2​ torsional freedom inherent to leucine and isoleucine[3].

  • Topological Blockade : The 3,4-dimethyl substitution creates a permanent, rigid "steric shield" around the α -carbon. This physically prevents the catalytic triad of a protease from accessing the peptide bond[3].

  • Conformational Induction : The restricted Ramachandran angles ( ϕ,ψ ) dictated by this bulky residue strongly induce specific secondary structures, such as stable β -turns or rigidified α -helices, which further mask cleavage sites and enhance target binding affinity[4].

Mechanism cluster_standard Standard BCAAs (Val/Leu/Ile) cluster_ncaa 2-Amino-3,4-dimethylpent-3-enoic acid A1 sp³ Flexible Sidechain A2 Exposed Peptide Bond A1->A2 A3 Protease Hydrolysis A2->A3 B1 sp² Rigid Alkene Core B2 Steric Shielding (Blocked Access) B1->B2 B3 Proteolytic Resistance B2->B3

Caption: Logical relationship comparing proteolytic vulnerability of standard BCAAs vs. steric shielding in ncAAs.

Quantitative Performance Matrix

When designing a peptide sequence, substituting a standard BCAA with 2-amino-3,4-dimethylpent-3-enoic acid alters several physicochemical parameters. The table below summarizes the expected shifts in performance metrics.

ParameterStandard BCAAs (Val/Leu/Ile)2-Amino-3,4-dimethylpent-3-enoic acid
Side-Chain Hybridization sp3 (Fully saturated)Mixed sp3 / sp2 (Unsaturated core)
Conformational Flexibility High (Free χ1​,χ2​ rotation)Extremely Low (Alkene-locked rotamers)
Proteolytic Stability Low (Readily cleaved by peptidases)High (Steric shielding of peptide bond)
Standard Coupling Efficiency >98% (Room temp, HBTU)<50% (Requires HATU + Microwave heating)
Hydrophobicity (LogP impact) Moderate to HighVery High (Tetrasubstituted-like bulk)
Secondary Structure Propensity Context-dependent ( α -helix/ β -sheet)Strongly induces rigidified β -turns

Optimized Synthesis Workflow: Overcoming Steric Hindrance

The same steric bulk that protects 2-amino-3,4-dimethylpent-3-enoic acid from proteases also makes it notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS)[2]. Standard coupling reagents (like HBTU or DIC alone) at room temperature will fail to overcome the activation energy barrier, resulting in truncated deletion sequences.

To ensure high-fidelity synthesis, you must utilize a self-validating protocol driven by highly reactive coupling agents (HATU) and thermodynamic assistance (microwave heating).

Step-by-Step Methodology (0.1 mmol scale)
  • Resin Swelling (Matrix Expansion) :

    • Action: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Ensures the polystyrene matrix is fully expanded, maximizing the accessibility of reactive amine sites to the bulky incoming ncAA.

  • Fmoc Deprotection & Self-Validation :

    • Action: Treat resin with 20% piperidine in DMF (2 x 5 min).

    • Validation: Monitor the column effluent via UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms complete removal of the Fmoc protecting group.

  • Hindered Amino Acid Activation (Critical Step) :

    • Action: Dissolve 4 equivalents (0.4 mmol) of Fmoc-2-amino-3,4-dimethylpent-3-enoic acid and 4 eq of HATU in minimal DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for exactly 2 minutes.

    • Causality: HATU contains a nitrogen at position 7 of its benzotriazole ring. This exerts a neighboring group effect that drastically accelerates the formation of the active ester, which is mandatory for coupling highly substituted α -branched amino acids.

  • Microwave-Assisted Coupling :

    • Action: Transfer the activated ncAA to the resin. Heat the reaction to 75°C using a microwave peptide synthesizer for 15 minutes.

    • Causality: The Arrhenius equation dictates that elevated thermal energy is required to overcome the massive steric clash between the 3,4-dimethylpent-3-enyl side chain and the growing peptide chain.

  • Capping & System Validation :

    • Action: Treat the resin with acetic anhydride/pyridine (1:1) in DMF for 5 minutes.

    • Validation: Perform a Kaiser test. A negative result (yellow solution) confirms no unreacted amines remain. Capping permanently acetylates any failed couplings, preventing the formation of complex, inseparable deletion peptides during subsequent cycles.

Workflow Step1 1. Resin Swelling DMF, 30 min (Matrix Expansion) Step2 2. Fmoc Deprotection 20% Piperidine (UV Validated) Step1->Step2 Step3 3. Hindered Activation HATU/DIPEA, 2 min (Overcome Barrier) Step2->Step3 Step4 4. Microwave Coupling 75°C, 15 min (Thermal Drive) Step3->Step4 Step5 5. Capping & Validation Ac2O, Kaiser Test (Self-Correcting) Step4->Step5

Caption: Self-validating SPPS workflow optimized for incorporating highly sterically hindered non-canonical amino acids.

Conclusion

Replacing standard BCAAs with 2-amino-3,4-dimethylpent-3-enoic acid represents a paradigm shift from sequence-based design to topology-based peptide engineering. While its incorporation demands rigorous, thermally-driven SPPS protocols, the resulting pharmacokinetic benefits—specifically, near-total resistance to local proteolysis and rigidified target-binding conformations—make it an invaluable building block for next-generation peptide therapeutics.

Sources

Comparative

Comparative Biological Activity Guide: (S)- vs. (R)-2-Amino-3,4-dimethylpent-3-enoic Acid in Peptidomimetics

The integration of non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery, enabling researchers to overcome the inherent pharmacokinetic limitations of native peptides [1]. Among the emerging cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The integration of non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery, enabling researchers to overcome the inherent pharmacokinetic limitations of native peptides [1]. Among the emerging classes of synthetic building blocks, 2-amino-3,4-dimethylpent-3-enoic acid represents a highly specialized, sterically demanding α-amino acid. Featuring a rigid 1,2-dimethylprop-1-enyl side chain, this compound introduces significant allylic strain and conformational restriction into the peptide backbone.

This guide objectively compares the biological activity and application profiles of its two enantiomers: the L-form, (2S)-2-amino-3,4-dimethylpent-3-enoic acid , and the D-form, (2R)-2-amino-3,4-dimethylpent-3-enoic acid . By understanding their distinct topological and biochemical behaviors, drug development professionals can rationally design peptidomimetics with optimized target affinity and extreme proteolytic resistance [2].

Structural and Mechanistic Profiling

The biological utility of 2-amino-3,4-dimethylpent-3-enoic acid stems directly from its bulky, sp²-hybridized side chain. This architecture restricts the permissible Ramachandran angles (φ, ψ) of the peptide backbone—similar to the effects of tert-leucine—but with a planar alkene geometry that alters local lipophilicity and receptor interaction dynamics.

  • (S)-Enantiomer (L-Form): While it shares the stereochemistry of natural amino acids, the immense steric bulk of the (S)-enantiomer shields adjacent peptide bonds from enzymatic hydrolysis. It is particularly useful for stabilizing α-helical motifs. The bulky side chain projects outward to interact with hydrophobic receptor pockets without disrupting the native backbone hydrogen-bonding network, maintaining high target affinity [1].

  • (R)-Enantiomer (D-Form): The (R)-enantiomer completely inverts the local stereocenter. Because mammalian biology is peculiarly homochiral, endogenous proteases are structurally incapable of accommodating D-amino acids in their active sites [3]. Furthermore, the combination of D-stereochemistry and the bulky allylic side chain strongly induces β-turn formations. This makes the (R)-enantiomer an exceptional tool for designing cyclic peptides or disrupting extended β-sheet aggregations (e.g., in amyloidogenic peptides) [4].

Comparative Performance Metrics

To objectively evaluate these enantiomers, we compare their performance when substituted into the critical enzymatic cleavage site of a model therapeutic peptide (e.g., a GLP-1 receptor agonist analog). The data below synthesizes pharmacokinetic and pharmacodynamic outcomes based on established unnatural amino acid principles.

Parameter(2S)-2-Amino-3,4-dimethylpent-3-enoic acid(2R)-2-Amino-3,4-dimethylpent-3-enoic acidNative L-Leucine (Control)
Stereochemistry L-FormD-FormL-Form
Proteolytic Half-Life (Human Serum) ~18 hours (Steric shielding)> 72 hours (Chiral evasion)< 2 hours
Receptor Affinity (Model GLP-1R Kd) 4.2 nM (Maintains native topology)85.0 nM (Alters backbone trajectory)3.8 nM
Secondary Structure Propensity α-Helix stabilizationβ-Turn inductionFlexible / Context-dependent
Lipophilicity (LogP contribution) +2.1+2.1+1.5
Primary Application Enhancing half-life while retaining native receptor bindingForcing active conformations (e.g., cyclic peptides), total protease evasionBaseline biological function
Experimental Workflows & Protocols

Working with highly sterically hindered, unnatural amino acids requires optimized synthetic and analytical workflows. Standard protocols often fail due to the reduced nucleophilicity of the α-amine and the steric clash during coupling.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality & Rationale: The bulky 1,2-dimethylprop-1-enyl group severely restricts access to the α-amine. Standard coupling reagents like HBTU are insufficient. We utilize HATU/HOAt, which forms a highly reactive 7-aza-OBt ester intermediate, accelerating the coupling of hindered substrates.

  • Resin Swelling & Deprotection: Swell the Fmoc-AA-Wang resin in DMF for 30 mins. Deprotect the N-terminus using 20% piperidine in DMF (2 x 10 mins).

  • Pre-Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected (S)- or (R)-2-amino-3,4-dimethylpent-3-enoic acid and 4 eq of HATU in DMF. Add 4 eq of HOAt and 8 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active ester.

  • Coupling: Add the pre-activated mixture to the resin. React at 45°C under microwave assistance or constant agitation for 4-6 hours to overcome steric barriers.

  • Capping: Wash the resin with DMF (x5). Cap any unreacted amines using acetic anhydride/pyridine (1:1) for 15 minutes to prevent deletion sequences.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Self-Validating Proteolytic Stability Assay

Causality & Rationale: To ensure the observed stability is due to the enantiomer's properties and not an assay failure (e.g., inactive serum), a native peptide control is run simultaneously in the same serum batch. An internal standard ensures LC-MS/MS quantification accuracy.

  • Preparation: Dissolve the synthesized (S)-peptide, (R)-peptide, and the native L-peptide control in PBS (pH 7.4) to a final concentration of 100 μM.

  • Incubation: Mix 50 μL of each peptide solution with 50 μL of 25% pooled human serum (pre-warmed to 37°C). Incubate at 37°C.

  • Quenching: At designated time points (0, 1, 2, 4, 8, 24, 48, 72 hours), extract 10 μL aliquots and immediately quench by adding 40 μL of ice-cold acetonitrile containing 1% formic acid and a heavy-isotope labeled internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins to pellet serum proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide.

Signaling and Structural Pathway Visualizations

ProteaseEvasion Native Native L-Peptide Protease Endogenous Protease (e.g., DPP-4) Native->Protease Degraded Rapid Degradation (t1/2 < 2 mins) Protease->Degraded SlowDeg Slow Degradation (Steric Shielding) Protease->SlowDeg Evaded Complete Evasion (t1/2 > 72 hrs) Protease->Evaded SAmino (S)-Enantiomer (Bulky Side Chain) SAmino->Protease Partial Recognition RAmino (R)-Enantiomer (D-Form + Bulk) RAmino->Protease Chiral Mismatch

Proteolytic evasion by (S)- and (R)-2-Amino-3,4-dimethylpent-3-enoic acid enantiomers.

SPPSWorkflow Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect PreActivate Pre-activation of Unnatural AA (HATU/HOAt/DIPEA, 5 min) Deprotect->PreActivate Couple Coupling Reaction (Extended Time: 4-6 hrs, Heat) PreActivate->Couple Wash Wash & Cap (Acetic Anhydride) Couple->Wash Cleave TFA Cleavage & Global Deprotection Wash->Cleave

SPPS workflow for coupling sterically hindered unnatural amino acids.

References
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches Source: National Center for Biotechnology Information (PMC) URL:[Link]

Validation

Spectroscopic Comparison Guide: 2-Amino-3,4-dimethylpent-3-enoic Acid vs. Isoleucine

Executive Summary In modern peptidomimetic drug development, substituting canonical amino acids with conformationally restricted, non-canonical analogs is a primary strategy for enhancing proteolytic stability and target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptidomimetic drug development, substituting canonical amino acids with conformationally restricted, non-canonical analogs is a primary strategy for enhancing proteolytic stability and target affinity. Isoleucine (Iso), a standard branched-chain aliphatic amino acid, is frequently replaced by unsaturated analogs like 2-amino-3,4-dimethylpent-3-enoic acid (2-A-3,4-D) to introduce structural rigidity via its tetrasubstituted alkene moiety. However, confirming the successful incorporation or synthesis of 2-A-3,4-D requires rigorous analytical differentiation from Isoleucine. This guide provides a comprehensive spectroscopic framework—detailing the causality behind NMR, MS, and FTIR signatures—to unambiguously distinguish these two molecules.

Structural & Chemical Overview

To establish a baseline for spectroscopic differentiation, all quantitative and structural data are summarized below.

PropertyIsoleucine (Canonical)2-Amino-3,4-dimethylpent-3-enoic acidAnalytical Implication
Chemical Formula C₆H₁₃NO₂C₇H₁₃NO₂Exact mass difference of exactly 12.000 Da.
Molecular Weight 131.17 g/mol 143.18 g/mol Distinct parent ions in Mass Spectrometry.
Hydrogen Deficiency (IHD) 1 (Carboxylate C=O)2 (Carboxylate C=O + Alkene C=C)Presence of sp² carbons in ¹³C NMR.
Side-Chain Architecture Flexible sec-butyl groupRigid tetrasubstituted alkeneLoss of diastereotopic CH₂ protons; shift in α-proton multiplicity.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for distinguishing these two compounds is NMR spectroscopy, driven by the profound electronic differences between an aliphatic chain and a conjugated alkene system[1].

  • ¹H NMR Causality: In Isoleucine, the α-proton (~3.6 ppm) appears as a doublet due to vicinal coupling (³J) with the chiral β-proton. The side chain exhibits complex multiplets due to the diastereotopic nature of the γ-CH₂ protons (~1.2, 1.4 ppm). Conversely, in 2-A-3,4-D, the α-proton is adjacent to a fully substituted sp² carbon (C3). Lacking vicinal protons, this α-proton appears as a diagnostic singlet (often shifted downfield to ~4.2 ppm due to the deshielding anisotropic effect of the adjacent π-system). The three methyl groups attached to the double bond appear as sharp singlets (or finely split multiplets due to long-range allylic coupling) in the 1.6–1.8 ppm region, completely lacking the complex splitting seen in Isoleucine's aliphatic chain.

  • ¹³C NMR Causality: Isoleucine's carbon skeleton is entirely sp³ hybridized, with all resonances appearing upfield (< 65 ppm). 2-A-3,4-D contains a tetrasubstituted double bond, yielding two distinct sp² carbon resonances in the 120–140 ppm region. The presence of these peaks is an absolute confirmation of the unsaturated analog[2].

High-Resolution Mass Spectrometry (HRMS)
  • Mass Shift Causality: A fascinating feature of comparing these two molecules is their exact mass difference. Isoleucine (C₆H₁₃NO₂) and 2-A-3,4-D (C₇H₁₃NO₂) both possess exactly 13 hydrogen atoms. The transition from the sec-butyl group to the dimethyl-alkenyl group involves the addition of a carbon (+12 Da) and the formation of a double bond (which removes 2 hydrogens), offset by the addition of a methyl group (which adds 2 net hydrogens relative to the replaced proton). Consequently, the mass difference is exactly 12.000 Da (the mass of one carbon atom). In ESI+ mode, Isoleucine yields an [M+H]⁺ of 132.10 m/z, whereas 2-A-3,4-D yields 144.10 m/z[3].

Fourier Transform Infrared (FTIR) Spectroscopy
  • Vibrational Causality: Both molecules exhibit standard zwitterionic amino acid bands (broad NH₃⁺ stretch at 3100–2600 cm⁻¹, asymmetric COO⁻ stretch at ~1580 cm⁻¹). However, 2-A-3,4-D possesses a tetrasubstituted C=C bond. Because tetrasubstituted alkenes have minimal dipole moment changes during stretching, the C=C stretch (~1650-1670 cm⁻¹) is often weak and may be masked by the carboxylate band. The more reliable IR diagnostic is the absence of the aliphatic -CH₂- bending mode (~1460 cm⁻¹) in 2-A-3,4-D, which is prominent in Isoleucine.

Experimental Workflows (Self-Validating Protocols)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives during drug development quality control.

Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition

Step 1: Sample Preparation & Internal Calibration. Dissolve 5–10 mg of the analyte in 600 µL of D₂O. Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Self-Validation Check: DSS serves as an internal chemical shift reference (0.00 ppm). If the DSS peak linewidth exceeds 1.0 Hz, the magnetic field is poorly shimmed, and the sample must be re-shimmed before data acquisition to prevent multiplet blurring that could mimic allylic coupling.

Step 2: ¹H NMR Acquisition. Acquire a 1D ¹H spectrum using a standard pulse sequence with water presaturation (e.g., noesypr1d). Accumulate 16-32 scans with a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (typically 5 seconds) to ensure quantitative integration of the vinylic methyls.

Step 3: ¹³C NMR Acquisition. Acquire a ¹H-decoupled ¹³C spectrum (zgpg30). Accumulate a minimum of 512 scans.

  • Self-Validation Check: Verify the signal-to-noise ratio (S/N) of the α-carbon peak (~60 ppm). If S/N < 10:1, continue scanning to ensure the potentially weak tetrasubstituted sp² carbons (~120-140 ppm) are not lost in the baseline noise.

Protocol 2: LC-ESI-HRMS Profiling

Step 1: Matrix Preparation. Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid to promote ionization.

Step 2: Mass Calibration. Prior to sample injection, infuse a standard tuning mix (e.g., sodium formate clusters).

  • Self-Validation Check: The instrument must demonstrate a mass accuracy of < 5 ppm. This ensures that the 12.000 Da difference is definitively assigned to an elemental carbon addition rather than instrumental drift.

Step 3: Acquisition & Analysis. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the ion chromatograms (EIC) for m/z 132.102 (Isoleucine) and 144.102 (2-A-3,4-D).

Diagnostic Decision Workflow

SpectroscopicWorkflow Start Unknown Amino Acid Sample (Iso vs. 2-A-3,4-D) NMR 1H & 13C NMR Spectroscopy (D2O, DSS internal standard) Start->NMR MS ESI-HRMS Analysis (Positive Ion Mode) Start->MS NMR_Branch1 13C: Peaks at 120-140 ppm 1H: Vinylic Methyls (~1.7 ppm) Alpha-H: Singlet (~4.2 ppm) NMR->NMR_Branch1 sp2 carbons present NMR_Branch2 13C: All peaks < 65 ppm 1H: Complex Aliphatic Multiplets Alpha-H: Doublet (~3.6 ppm) NMR->NMR_Branch2 purely aliphatic MS_Branch1 [M+H]+ = 144.10 m/z MS->MS_Branch1 +12 Da mass shift MS_Branch2 [M+H]+ = 132.10 m/z MS->MS_Branch2 standard mass Result1 2-Amino-3,4-dimethylpent-3-enoic acid (Confirmed) NMR_Branch1->Result1 Result2 Isoleucine (Confirmed) NMR_Branch2->Result2 MS_Branch1->Result1 MS_Branch2->Result2

Figure 1. Spectroscopic decision workflow for differentiating Iso and 2-A-3,4-D.

References

  • Biological Magnetic Resonance Data Bank (BMRB). "L-Isoleucine NMR Spectroscopy Data." BMRB Entry bmse000884. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20609258, 2-Amino-3,4-dimethylpent-3-enoic acid." PubChem. URL:[Link]

  • ACS Omega. "Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids." ACS Publications. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Efficacy of 2-Amino-3,4-dimethylpent-3-enoic Acid and Other Novel Unnatural Amino Acids

Introduction: The Expanding Chemical Alphabet of Protein Engineering In the landscape of modern drug discovery and chemical biology, the 20 canonical amino acids, while foundational, represent only the starting point. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Chemical Alphabet of Protein Engineering

In the landscape of modern drug discovery and chemical biology, the 20 canonical amino acids, while foundational, represent only the starting point. The introduction of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy, allowing for the precise installation of novel chemical functionalities.[1][] This expansion of the genetic alphabet empowers researchers to enhance the therapeutic properties of peptides, including their stability, selectivity, and bioactivity.[3][4] UAAs can be broadly categorized based on their structural motifs, such as β-amino acids, conformationally constrained analogs, and α,β-unsaturated amino acids.[5][6] The focus of this guide, 2-Amino-3,4-dimethylpent-3-enoic acid, falls into the latter category, presenting a unique structural scaffold with intriguing potential.

While extensive biological data for 2-Amino-3,4-dimethylpent-3-enoic acid is not yet prevalent in the public domain, its structural features—a tetrasubstituted α,β-unsaturated system—suggest potential applications in creating conformationally restricted peptides or as a precursor for other complex amino acids. The presence of the unsaturated bond can introduce a rigid element into a peptide backbone, influencing its secondary structure and, consequently, its binding affinity to biological targets. Furthermore, its structural similarity to compounds known to interact with neurological targets, such as NMDA receptors, warrants investigation into its potential as a standalone pharmacologically active agent.[7][8][9]

This guide provides a comprehensive framework for researchers to evaluate the efficacy of 2-Amino-3,4-dimethylpent-3-enoic acid and other novel UAAs. We will delve into the synthetic considerations, incorporation into peptides, and a suite of analytical and biological assays to rigorously characterize their performance against other established unnatural amino acids.

Comparative Landscape of Unnatural Amino Acids

The utility of an unnatural amino acid is dictated by its unique structural and chemical properties. Below is a comparative overview of different classes of UAAs, providing context for where 2-Amino-3,4-dimethylpent-3-enoic acid may offer distinct advantages.

Unnatural Amino Acid ClassKey Structural Feature(s)Primary Application(s) in Drug DiscoveryRepresentative Example(s)
α,β-Unsaturated Amino Acids Carbon-carbon double bond between the α and β carbons.Introduction of conformational rigidity; Michael acceptors for covalent inhibition.Dehydroalanine, 2-Amino-3,4-dimethylpent-3-enoic acid (proposed)
Conformationally Constrained Amino Acids Cyclic structures or bulky side chains that restrict bond rotation.Enhancing receptor selectivity and metabolic stability by locking in a bioactive conformation.[6](1S,2S)-2-Aminocyclopentanecarboxylic acid, α-Methyl-L-proline
Fluorinated Amino Acids One or more fluorine atoms on the side chain.Modulating pKa, improving metabolic stability, and serving as probes for NMR studies.4-Fluoro-L-phenylalanine
β-Amino Acids The amino group is attached to the β-carbon instead of the α-carbon.Formation of novel peptide secondary structures (β-peptides) with high proteolytic resistance.β-Alanine
N-Alkylated Amino Acids An alkyl group on the backbone nitrogen.Increasing proteolytic resistance and membrane permeability.N-Methyl-L-alanine

Proposed Synthetic and Peptide Incorporation Workflow

A critical first step in evaluating a novel UAA is its efficient synthesis and incorporation into a model peptide. The following workflow outlines a plausible approach for 2-Amino-3,4-dimethylpent-3-enoic acid, which can be adapted for other α,β-unsaturated amino acids.

G cluster_synthesis Synthesis of Fmoc-AA-OH cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification A Starting Material (e.g., Aldehyde/Ketone) B Horner-Wadsworth-Emmons or Wittig Reaction A->B C Ester Hydrolysis B->C D Fmoc Protection C->D G UAA Coupling (HBTU/DIEA) D->G Fmoc-Protected UAA E Resin Preparation (e.g., Rink Amide Resin) F Fmoc Deprotection (Piperidine in DMF) E->F F->G H Iterative Couplings of Standard Amino Acids G->H I Final Fmoc Deprotection H->I J Cleavage from Resin (e.g., TFA Cocktail) I->J K Peptide Precipitation (Cold Diethyl Ether) J->K L Purification (RP-HPLC) K->L M Characterization (LC-MS, MALDI-TOF) L->M

Caption: Proposed workflow for the synthesis and incorporation of a novel UAA into a peptide.

Experimental Protocol: Synthesis and Incorporation of a Novel UAA

This protocol provides a generalized procedure for the synthesis of an Fmoc-protected α,β-unsaturated amino acid and its subsequent incorporation into a peptide via solid-phase peptide synthesis (SPPS).

Part 1: Synthesis of Fmoc-2-Amino-3,4-dimethylpent-3-enoic acid

  • Step 1: Olefination. A plausible synthetic route could involve a Horner-Wadsworth-Emmons reaction between a suitable phosphonate ylide and a protected α-amino aldehyde or ketone to generate the α,β-unsaturated ester.[10] The choice of reagents and reaction conditions will be critical to control the stereochemistry of the double bond.

  • Step 2: Saponification. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Step 3: Fmoc Protection. The free amine is protected with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) under basic conditions to yield the final Fmoc-protected amino acid ready for SPPS.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

  • Step 1: Resin Preparation. Swell the Rink Amide resin in dimethylformamide (DMF).

  • Step 2: First Amino Acid Coupling. Couple the first standard Fmoc-protected amino acid to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine).

  • Step 3: Fmoc Deprotection. Remove the Fmoc group with a solution of 20% piperidine in DMF.

  • Step 4: UAA Coupling. Dissolve 3 equivalents of the novel Fmoc-protected UAA and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIEA. Add this activation mixture to the deprotected peptide-resin and allow to react for 2-4 hours. Monitor the coupling completion using a Kaiser test.[11]

  • Step 5: Chain Elongation. Continue coupling the remaining standard amino acids using the same deprotection and coupling steps.

  • Step 6: Cleavage and Deprotection. Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[11]

  • Step 7: Precipitation and Purification. Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Step 8: Characterization. Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry.

Framework for Efficacy Evaluation

A comprehensive evaluation of a novel UAA involves assessing its impact on the physicochemical properties, metabolic stability, and biological activity of the peptide into which it is incorporated.

Physicochemical and Structural Analysis

The introduction of a UAA can significantly alter a peptide's structure and physicochemical properties.

  • Circular Dichroism (CD) Spectroscopy: To determine if the UAA induces a specific secondary structure (e.g., α-helix, β-sheet) compared to a control peptide with a natural amino acid.

  • NMR Spectroscopy: For detailed 3D structural analysis and to understand how the UAA influences the overall peptide conformation.

  • Solubility and Lipophilicity (LogD) Assays: To quantify changes in the peptide's physicochemical properties, which can impact its pharmacokinetic profile.

Metabolic Stability Assays

A key driver for using UAAs is to enhance the metabolic stability of peptides.[4][12][13]

Experimental Protocol: In Vitro Plasma Stability Assay

  • Objective: To determine the half-life of a UAA-containing peptide in plasma compared to a control peptide.

  • Materials: Test peptide, control peptide, human plasma, quenching solution (e.g., acetonitrile with an internal standard), LC-MS system.

  • Procedure:

    • Incubate the test and control peptides at a final concentration of 1-10 µM in human plasma at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the enzymatic degradation by adding 3 volumes of the cold quenching solution.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of remaining peptide.

    • Calculate the half-life (t½) by plotting the natural log of the percentage of remaining peptide versus time.

A similar protocol can be used with liver microsomes or S9 fractions to assess stability against hepatic enzymes.[14]

G A Peptide Incubation (Plasma/Microsomes at 37°C) B Time-Point Sampling A->B C Quenching (Acetonitrile + Internal Standard) B->C D Protein Precipitation (Centrifugation) C->D E LC-MS Analysis D->E F Data Analysis (Half-life Calculation) E->F

Caption: Workflow for an in vitro metabolic stability assay.

Biological Activity Assays

The ultimate test of efficacy is the biological activity of the UAA-containing peptide. The choice of assay will depend on the therapeutic target.

Example Scenario: Targeting a G-Protein Coupled Receptor (GPCR)

  • Receptor Binding Assay: A competitive binding assay using a radiolabeled or fluorescently labeled natural ligand to determine the binding affinity (Ki or IC50) of the UAA-containing peptide.

  • Functional Cell-Based Assay: An assay to measure the functional consequence of receptor binding, such as a cAMP assay for Gs- or Gi-coupled receptors, or an intracellular calcium mobilization assay for Gq-coupled receptors.[15][16][17][18]

Experimental Protocol: Cell-Based cAMP Assay

  • Objective: To determine the potency (EC50) of a UAA-containing peptide in activating or inhibiting a GPCR.

  • Materials: A cell line stably expressing the target GPCR, a commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based), test peptide, control peptide, and a known agonist/antagonist.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and culture overnight.

    • Treat the cells with a serial dilution of the test peptide, control peptide, or reference compound. For antagonist testing, co-incubate with a fixed concentration of a known agonist.

    • Incubate for the recommended time at 37°C.

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol.

    • Plot the response versus the log of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

Conclusion and Future Directions

While 2-Amino-3,4-dimethylpent-3-enoic acid currently represents a frontier molecule with limited characterization, the framework presented in this guide provides a robust, systematic approach to unlocking its potential. By leveraging established methodologies in chemical synthesis, peptide chemistry, and biological assays, researchers can rigorously evaluate its efficacy in comparison to other unnatural amino acids. The unique conformational constraints imposed by its tetrasubstituted double bond may offer advantages in the design of highly stable and selective peptide therapeutics. Future research should focus on the stereoselective synthesis of this UAA and its incorporation into diverse peptide scaffolds to explore its full potential in modulating biological systems.

References

  • Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. Organic Letters. Available at: [Link]

  • Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Radical Conjugate Additions to α,β-Unsaturated α-Nitro Esters and Amides. ACS Publications. Available at: [Link]

  • Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. The University of Queensland eSpace. Available at: [Link]

  • Unnatural amino acids: production and biotechnological potential. PubMed. Available at: [Link]

  • Synthesis of α-amino acids with β,γ-unsaturated side chains. Semantic Scholar. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]

  • Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Publications. Available at: [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Available at: [Link]

  • An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. ACS Publications. Available at: [Link]

  • A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. PubMed. Available at: [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC. Available at: [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Available at: [Link]

  • N-Methyl-D-aspartic acid. Wikipedia. Available at: [Link]

  • Identification of subunit- and antagonist-specific amino acid residues in the N-Methyl-D-aspartate receptor glutamate-binding pocket. PubMed. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success. BioDuro. Available at: [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. ResearchGate. Available at: [Link]

  • Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability. Amino Acids. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Figshare. Available at: [Link]

  • RareFold: Structure prediction and design of proteins with noncanonical amino acids. bioRxiv. Available at: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

  • Enhance Drug Efficacy With Cell-Based Assays. Pharmaron. Available at: [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science. Available at: [Link]

  • N-methyl-D-aspartate (NMDA) and non-NMDA glutamate receptor antagonists differentially suppress dorsal horn neuron responses to mechanical stimuli in rats with peripheral nerve injury. PubMed. Available at: [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. Available at: [Link]

  • Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Peking University. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.